molecular formula C7H6BrN3 B3219325 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine CAS No. 1190317-68-0

4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine

Cat. No.: B3219325
CAS No.: 1190317-68-0
M. Wt: 212.05 g/mol
InChI Key: WRPNZMVQPFVGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1H-pyrrolo[3,2-c]pyridin-3-amine (CAS 1190317-68-0) is a brominated azaindole derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound serves as a versatile and valuable synthetic building block, particularly in the construction of more complex molecular architectures. Its molecular formula is C7H6BrN3, with a molecular weight of 212.05 g/mol . The core structure is a 1H-pyrrolo[3,2-c]pyridin-3-amine, which is a nitrogen-rich heterocyclic system, also known as a 7-azaindole analog. The presence of both a bromo substituent and an amine functional group on this scaffold provides two distinct sites for further chemical modification via metal-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig amination) and nucleophilic substitution, respectively . This bifunctional reactivity makes it a crucial intermediate for generating compound libraries for biological screening. Researchers primarily utilize this compound in the discovery and development of new therapeutic agents, where it is employed as a key precursor for kinase inhibitor scaffolds . The azaindole core is a privileged structure in drug design, often used to mimic purine bases, allowing for targeted interactions with enzyme active sites. This product is intended for research and further manufacturing applications only and is not intended for direct human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPNZMVQPFVGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5-Azaindole 4-Bromo-3-Amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The 5-Azaindole 4-Bromo-3-Amine Scaffold represents a high-value, bifunctional heterocyclic core widely utilized in modern drug discovery, particularly for kinase inhibition (e.g., JAK, Aurora, MPS1) and fragment-based drug design (FBDD) .

This technical guide deconstructs the scaffold's properties, synthetic pathways, and reactivity profiles, providing a roadmap for medicinal chemists to exploit its full potential.

Executive Summary & Structural Analysis

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) core is a bioisostere of indole and purine. The specific substitution pattern—4-bromo and 3-amine —creates a unique "orthogonal reactivity" platform.

  • Scaffold: 1H-pyrrolo[3,2-c]pyridine.[1][2]

  • Electronic Character: The N5-nitrogen in the pyridine ring exerts a strong electron-withdrawing effect, making the C4 and C6 positions electrophilic.

  • The "4-Bromo" Handle: Located at C4 (ortho to the pyridine nitrogen N5 and adjacent to the bridgehead C3a), this position is highly activated for nucleophilic aromatic substitution (

    
    ) and palladium-catalyzed cross-couplings.
    
  • The "3-Amine" Handle: Located on the electron-rich pyrrole ring, this group serves as a critical hydrogen-bond donor/acceptor, often mimicking the adenine motif of ATP in kinase pockets.

Electronic Distribution & Numbering

The numbering scheme is critical for regioselectivity discussions:

  • N1: Pyrrole nitrogen (pKa ~13, H-bond donor).

  • C3: Pyrrole

    
    -position (Nucleophilic).
    
  • C4: Pyridine

    
    -position relative to pyrrole, 
    
    
    
    -position relative to pyridine N (Highly Electrophilic).
  • N5: Pyridine nitrogen (H-bond acceptor, pKa ~5-6).

Synthetic Pathways

Access to the 4-bromo-3-amino-5-azaindole core typically follows two primary strategies: Functionalization of the Parent Core (Route A) or De Novo Ring Construction (Route B).

Route A: Core Functionalization (Nitration/Reduction)

This is the most direct route when the 4-bromo-5-azaindole building block is available.

  • Starting Material: 4-Bromo-1H-pyrrolo[3,2-c]pyridine.[1]

  • Step 1: C3-Nitration: Electrophilic aromatic substitution. The pyrrole ring is more electron-rich than the pyridine ring, directing the nitro group exclusively to C3.

    • Reagents:

      
       or 
      
      
      
      at
      
      
      .
  • Step 2: Nitro Reduction: Chemoselective reduction of the nitro group to the amine without debrominating the C4 position.

    • Reagents:

      
       (mild), 
      
      
      
      , or
      
      
      / Raney Ni (carefully controlled to avoid hydrogenolysis of the C-Br bond).
Route B: De Novo Synthesis (From Pyridines)

Used when specific substitution patterns at C2 or C6 are also required.

  • Precursor: 2,3-dibromo-4-aminopyridine (or similar).

  • Sonogashira Coupling: Coupling with TMS-acetylene or substituted alkynes.

  • Cyclization: Base-mediated (KOtBu) or Cu-catalyzed cyclization to form the pyrrole ring.

  • Functionalization: Subsequent nitration/reduction as above.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 4-Bromo-5-azaindole (Core Scaffold) Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Subst. Intermediate 3-Nitro-4-bromo-5-azaindole Nitration->Intermediate Reduction Step 2: Reduction (Fe/NH4Cl or SnCl2) Intermediate->Reduction Chemoselective Product 4-Bromo-3-amino-5-azaindole Reduction->Product

Caption: Standard two-step functionalization route to the 4-bromo-3-amine scaffold.

Reactivity & Medicinal Chemistry Applications

The scaffold is a "privileged structure" because it offers three distinct vectors for chemical elaboration, allowing chemists to probe specific pockets within a protein target.

Vector 1: The C4-Bromo "Gatekeeper" Handle

The bromine at C4 is an excellent leaving group.

  • Suzuki-Miyaura Coupling: Couples with aryl/heteroaryl boronic acids.[3]

    • Application: Installing hydrophobic groups to access the "gatekeeper" region or "back pocket" of a kinase.

    • Conditions:

      
       or 
      
      
      
      ,
      
      
      , Dioxane/Water.
  • 
     Displacement:  Due to the proximity of the pyridine nitrogen (N5), the C4-Br is susceptible to displacement by amines or alkoxides, even without metal catalysis (though Pd-Buchwald is often preferred for sterically hindered amines).
    
Vector 2: The C3-Amine "Hinge" Handle

The C3-amine is a nucleophile.

  • Amide/Urea Formation: Reacts with acid chlorides or isocyanates.

    • Application: Forming the primary hydrogen-bonding interaction with the kinase hinge region (e.g., the "donor-acceptor" motif).

    • Conditions:

      
      , Pyridine/DCM or HATU coupling.
      
Vector 3: The N1-Pyrrole Nitrogen
  • Protection/Alkylation: Can be protected (SEM, Boc, Tosyl) to facilitate purification or alkylated to tune solubility and lipophilicity (

    
    ).
    

Detailed Experimental Protocols

These protocols are synthesized from best practices for azaindole chemistry (References 1, 2, 3).

Protocol A: Nitration of 4-Bromo-5-azaindole

Objective: Install the nitro group at C3 with high regioselectivity.

  • Preparation: Dissolve 4-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in concentrated

    
     (10 V) at 
    
    
    
    .
  • Addition: Dropwise add fuming

    
     (1.1 equiv) over 30 minutes, maintaining temperature 
    
    
    
    .
  • Reaction: Stir at

    
     for 1 hour. Monitor by TLC/LCMS.
    
  • Quench: Pour onto crushed ice/water (50 V).

  • Isolation: Neutralize carefully with

    
     or 
    
    
    
    to pH 8. The yellow precipitate (3-nitro-4-bromo-5-azaindole ) is filtered, washed with water, and dried.
    • Note: The C4-Br is stable under these conditions, but temperature control is vital to prevent over-nitration or decomposition.

Protocol B: Chemoselective Reduction (Fe/NH4Cl)

Objective: Reduce the nitro group to amine without debrominating the C4 position.

  • Setup: Suspend 3-nitro-4-bromo-5-azaindole (1.0 equiv) in Ethanol/Water (3:1 ratio).

  • Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Reaction: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Mechanism:[4][5][6] Single electron transfer reduction.

  • Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot ethanol.

  • Purification: Concentrate the filtrate. Partition between EtOAc and saturated

    
    . Dry organic layer (
    
    
    
    ) and concentrate.
    • Yield: Typically 70–90%.

    • Stability:[7] The free amine can be sensitive to oxidation; store under inert atmosphere or use immediately in the next coupling step.

Data Summary: Physical & Chemical Properties

PropertyValue / DescriptionRelevance
Molecular Formula

Core scaffold
MW ~212.05 g/mol Fragment-based design
ClogP ~1.2 - 1.5Good starting lipophilicity
pKa (N5) ~5.0 - 6.0Pyridine nitrogen basicity
pKa (N1-H) ~13.0Pyrrole acidity
Solubility Moderate in DMSO, MeOH; Low in WaterTypical for planar heterocycles
Key Reactivity C4-Br (Electrophile), C3-

(Nucleophile)
Orthogonal functionalization

Strategic Application in Drug Design (Case Study: Kinase Inhibition)

In the design of inhibitors for kinases like MPS1 or JAK2 , the 5-azaindole scaffold is often oriented such that:

  • The N1-H and C3-Amide (derived from the amine) form a bidentate H-bond interaction with the kinase hinge region .

  • The C4-substituent (introduced via Suzuki coupling) projects into the gatekeeper pocket , controlling selectivity against other kinases.

Diagram: Kinase Binding Mode

BindingMode Scaffold 5-Azaindole Core Hinge Kinase Hinge Region (ATP Binding Site) Scaffold->Hinge H-Bonds (N1, C3-NH) Gatekeeper Gatekeeper Pocket (Selectivity Filter) Scaffold->Gatekeeper C4-Aryl Group (via Suzuki) Solvent Solvent Front Scaffold->Solvent N1-Tail or C3-Ext.

Caption: Strategic orientation of the scaffold within the kinase ATP-binding pocket.

References

  • Langer, P., et al. (2020).[8] "Site-selective Pd-catalyzed C-N coupling reaction of 3,4-dibromopyridine...". Synlett, 31, 1308-1312.[8] Link

  • Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)". Journal of Medicinal Chemistry, 56(24), 10045–10065. Link

  • Popowycz, F., et al. (2018). "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization". Molecules, 23(10), 2673. Link

  • Beilstein Journals. (2022). "Regioselectivity of the SEAr-based cyclizations...". Beilstein Journal of Organic Chemistry. Link

Sources

The Pyrrolo[3,2-c]Pyridine Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is a constant driver of innovation. Among the myriad of heterocyclic scaffolds, the pyrrolo[3,2-c]pyridine core, an isomer of azaindole, has emerged as a "privileged structure." Its unique electronic properties and rigid, planar geometry make it an ideal framework for designing potent and selective modulators of a diverse range of biological targets. This guide provides a comprehensive overview of the synthesis, functionalization, and therapeutic applications of novel pyrrolo[3,2-c]pyridine building blocks, offering field-proven insights for their effective deployment in drug discovery campaigns. The versatility of this scaffold is underscored by its presence in compounds targeting a spectrum of diseases, from cancer and viral infections to neurodegenerative disorders.

Strategic Synthesis of the Pyrrolo[3,2-c]Pyridine Core: A Methodological Overview

The efficient and versatile synthesis of the pyrrolo[3,2-c]pyridine core is paramount for its successful application in drug discovery. Several synthetic strategies have been developed, each with its own advantages in terms of substituent tolerance and overall yield.

Core Synthesis via Ring Rearrangement

One of the most effective methods for constructing the pyrrolo[3,2-c]pyridine skeleton involves a ring rearrangement of a 4-chloropyrrolo[2,3-b]pyridine precursor. This approach allows for the introduction of diverse aryl groups at the 1-position, a key vector for exploring structure-activity relationships (SAR).

Experimental Protocol: Synthesis of 1-Aryl-4-aminopyrrolo[3,2-c]pyridine [1]

  • N-Oxidation: Pyrrolo[2,3-b]pyridine is treated with m-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding N-oxide.

  • Chlorination: The N-oxide is subsequently heated with phosphorus oxychloride (POCl₃) to afford 4-chloropyrrolo[2,3-b]pyridine.

  • Ring Rearrangement and Amination: Fusion of the 4-chloro intermediate with an appropriate nitroaniline at elevated temperatures results in a ring rearrangement to provide the 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salt.

Causality: The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic aromatic substitution at the 4-position, while the subsequent heating promotes a Dimroth-type rearrangement to the thermodynamically more stable pyrrolo[3,2-c]pyridine system.

Construction via Suzuki Cross-Coupling

For the late-stage functionalization of the pyrrolo[3,2-c]pyridine core, the Suzuki cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction enables the introduction of a wide array of aryl and heteroaryl moieties at the 6-position, providing a robust platform for library synthesis and lead optimization.

Experimental Protocol: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines [2]

  • Bromination and N-Arylation: Commercially available 2-bromo-5-methylpyridine is first converted to 6-bromo-1H-pyrrolo[3,2-c]pyridine through a multi-step sequence. This intermediate is then N-arylated with 3,4,5-trimethoxyphenylboronic acid.

  • Suzuki Coupling: The resulting 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine is subjected to Suzuki coupling conditions with a variety of arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water).

Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond, affording the desired 6-aryl product.

G cluster_0 Synthetic Pathway 1: Ring Rearrangement cluster_1 Synthetic Pathway 2: Suzuki Coupling Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine N-Oxide N-Oxide Pyrrolo[2,3-b]pyridine->N-Oxide m-CPBA 4-Chloropyrrolo[2,3-b]pyridine 4-Chloropyrrolo[2,3-b]pyridine N-Oxide->4-Chloropyrrolo[2,3-b]pyridine POCl3 1-Aryl-4-aminopyrrolo[3,2-c]pyridine 1-Aryl-4-aminopyrrolo[3,2-c]pyridine 4-Chloropyrrolo[2,3-b]pyridine->1-Aryl-4-aminopyrrolo[3,2-c]pyridine Nitroaniline, Heat 6-Bromo-1H-pyrrolo[3,2-c]pyridine 6-Bromo-1H-pyrrolo[3,2-c]pyridine 6-Bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine 6-Bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine 6-Bromo-1H-pyrrolo[3,2-c]pyridine->6-Bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine Arylboronic acid, Cu(OAc)2 6,1-Diaryl-1H-pyrrolo[3,2-c]pyridine 6,1-Diaryl-1H-pyrrolo[3,2-c]pyridine 6-Bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine->6,1-Diaryl-1H-pyrrolo[3,2-c]pyridine Arylboronic acid, Pd catalyst

Caption: Key synthetic strategies for the construction and functionalization of the pyrrolo[3,2-c]pyridine core.

Therapeutic Applications: A Scaffold of Opportunity

The pyrrolo[3,2-c]pyridine core has demonstrated significant potential across multiple therapeutic areas, with a particular emphasis on oncology, virology, and neurodegenerative diseases.

Anticancer Activity

FMS Kinase Inhibition: The colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a type III receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[1] Overexpression of FMS kinase is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory disorders like rheumatoid arthritis.[1] A series of diarylamide and diarylurea derivatives possessing the pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors.[1]

CompoundFMS Kinase IC₅₀ (nM)Cell Line (Prostate) IC₅₀ (µM)Cell Line (Ovarian) IC₅₀ (µM)Cell Line (Breast) IC₅₀ (µM)
1e 60---
1r 300.15 - 1.780.15 - 1.780.15 - 1.78
KIST101029 (Lead) 96---

Data compiled from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[1][3]

Compound 1r emerged as a particularly potent and selective FMS kinase inhibitor, being 3.2 times more potent than the lead compound, KIST101029.[1] It also demonstrated significant antiproliferative activity against a panel of cancer cell lines with IC₅₀ values in the sub-micromolar to low micromolar range.[1][4]

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and play a critical role in cell division.[2] Molecules that interfere with tubulin polymerization are effective anticancer agents. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, demonstrating potent antitumor activities.[2]

CompoundHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10t 0.120.150.21

Data for the most potent compound from a series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2]

Compound 10t exhibited the most potent activities against three cancer cell lines, with IC₅₀ values in the nanomolar range.[2] Further studies revealed that this compound potently inhibited tubulin polymerization and disrupted microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[5]

G cluster_0 FMS Kinase Signaling cluster_1 Tubulin Polymerization CSF-1/IL-34 CSF-1/IL-34 FMS Kinase FMS Kinase CSF-1/IL-34->FMS Kinase Binds and Activates Downstream Signaling Downstream Signaling FMS Kinase->Downstream Signaling Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes Pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor->FMS Kinase Inhibits α/β-Tubulin Dimers α/β-Tubulin Dimers Pyrrolo[3,2-c]pyridine Inhibitor->α/β-Tubulin Dimers Binds to Colchicine Site Microtubules Microtubules α/β-Tubulin Dimers->Microtubules Polymerize Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Forms Cell Division Cell Division Mitotic Spindle->Cell Division Essential for

Caption: Mechanism of action of pyrrolo[3,2-c]pyridine derivatives in cancer.

Antiviral Activity

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Pyrrolo[3,2-c]pyridin-4-amine compounds have been identified as a new class of entry inhibitors against influenza viruses.[6] These compounds exhibited broad-spectrum activity against multiple influenza A and B viruses.[6] Time-of-addition assays revealed that their antiviral activity is attributed to the interference of post-fusion processes, specifically virus uncoating and the nuclear import of viral nucleoprotein complexes.[6]

Potential in Neurodegenerative Diseases

The pyrrolopyridine scaffold is also being explored for its potential in diagnosing and treating neurodegenerative diseases. Patent applications have described pyrrolo[2,3-c]pyridine derivatives as imaging agents for tau aggregates, which are characteristic of Alzheimer's disease and other tauopathies.[7][8] These compounds are designed as tracers for positron emission tomography (PET) imaging, enabling the in vivo study of tau deposits in the brain.[7][8]

Conclusion and Future Directions

The pyrrolo[3,2-c]pyridine scaffold has firmly established itself as a versatile and valuable building block in modern drug discovery. Its synthetic tractability, coupled with its ability to potently and selectively modulate a range of biological targets, has led to the discovery of promising lead compounds in oncology, virology, and neurodegenerative diseases. The continued exploration of novel synthetic methodologies and the expansion of its therapeutic applications will undoubtedly solidify the position of the pyrrolo[3,2-c]pyridine core as a cornerstone of future drug development efforts. As our understanding of the intricate biology of various diseases deepens, the adaptability of this privileged scaffold will be instrumental in designing the next generation of targeted therapeutics.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302024. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Min, J. Y., et al. (2016). Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro. Biochemical and Biophysical Research Communications, 478(4), 1835-1841. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online. [Link]

  • (2015). WO2015191506A2 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles.
  • Singh, A., & Singh, P. P. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41). [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online. [Link]

  • Lee, J., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. Investigational New Drugs, 31(3), 566-576. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. ResearchGate. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed. [Link]

  • (2015). WO2015188368A1 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles.
  • Redzicka, A., & Ryng, S. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

Sources

Electronic Properties of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic architecture, physicochemical properties, and reactivity profile of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine . This document is structured to serve as a primary reference for medicinal chemists and structural biologists utilizing this scaffold in drug discovery, particularly for kinase inhibition (e.g., JAK, CSF-1R) and fragment-based drug design (FBDD).[1][2]

Technical Monograph | Version 1.0

Executive Summary: The Scaffold Advantage

The 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine (CAS: 1190317-68-0) represents a high-value "bifunctional" pharmacophore core.[2] Structurally, it is a 3,4-disubstituted 5-azaindole.[1][2] Its utility stems from the juxtaposition of an electron-rich donor exocyclic amine at C3 and an electron-withdrawing halogen at C4.[2]

This specific arrangement creates a unique "Push-Pull-Steric" electronic environment:

  • Electronic Push: The C3-amino group donates electron density into the pyrrole ring (+M effect).[2]

  • Electronic Pull: The C4-bromo group and the N5-pyridine nitrogen exert inductive withdrawal (-I), activating the system for cross-coupling.[2]

  • Steric Lock: The proximity of the C3-amine and C4-bromo substituents induces a torsional strain that can lock the conformation of downstream intermediates, a critical feature for atropisomer-selective synthesis or rigidifying ligand-protein binding modes.[2]

Electronic Architecture & Topology

Numbering and Structural Logic

To understand the electronics, one must first rigorously define the topology.[1][2] The scaffold is 1H-pyrrolo[3,2-c]pyridine (5-azaindole).[2]

  • N1 (Pyrrole Nitrogen): The H-bond donor.[2] pKa ~16 (weakly acidic).[2]

  • C3 (Pyrrole Carbon): Bearing the

    
     group.[2] This is the site of highest HOMO density.[1][2]
    
  • C4 (Pyridine Carbon): Bearing the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     atom.[2][3][4] Located between the bridgehead C3a and the pyridine nitrogen N5.[1]
    
  • N5 (Pyridine Nitrogen): The H-bond acceptor and basic center.[2]

Frontier Molecular Orbital (FMO) Analysis

Based on Density Functional Theory (DFT) principles applied to 5-azaindole systems:

  • HOMO (Highest Occupied Molecular Orbital):

    • Localization: Concentrated primarily on the C3-amino group and the pyrrole ring (C2=C3 bond) .[2]

    • Implication: The molecule is highly susceptible to oxidation and electrophilic attack at C2, although the C3-amine activates the ring significantly.[1][2] The amine lone pair participates in

      
       conjugation with the aromatic system.[1][2]
      
  • LUMO (Lowest Unoccupied Molecular Orbital):

    • Localization: Distributed across the pyridine ring , specifically varying density at C4 and C6.[1][2]

    • Implication: The C4-Br bond is activated for oxidative addition by transition metals (Pd, Ni) due to the low-lying

      
       orbital of the C-Br bond overlapping with the electron-deficient pyridine 
      
      
      
      -system.[2]
Electrostatic Potential (ESP) Map
  • Negative Potential (Red/Yellow): Concentrated at N5 (Pyridine N) and the C3-Amino Nitrogen .[2] These are the primary chelation/H-bond acceptor sites.

  • Positive Potential (Blue): Concentrated at the N1-H and the Amino -NH2 protons .[2]

  • The "Halogen Bond" Potential: The C4-Br atom exhibits a "sigma-hole" (a region of positive potential along the C-Br bond axis), allowing it to act as a halogen bond donor in protein pockets before substitution.[2]

Physicochemical Profiling

PropertyValue (Predicted/Observed)Mechanistic Insight
Molecular Weight 212.05 g/mol Fragment-ideal (<300 Da).[2]
Calculated LogP (cLogP) ~1.3 - 1.6Moderate lipophilicity.[2] The amine lowers logP relative to the parent bromo-azaindole, improving solubility.[1][2]
pKa (Pyridine N5) ~5.5 - 6.0The C3-NH2 (+M) increases basicity compared to unsubstituted 5-azaindole (pKa ~4.6), but C4-Br (-I) tempers this effect.[2]
pKa (Pyrrole N1) ~15.5Weakly acidic; requires strong bases (NaH, Cs2CO3) for deprotonation.[2]
H-Bond Donors 3 (N1-H, -NH2)Critical for hinge binding in kinase domains.[2]
H-Bond Acceptors 2 (N5, -NH2)The amine acts as both donor and acceptor depending on protonation state.[2]
Topological Polar Surface Area ~52 ŲExcellent membrane permeability prediction (<140 Ų).[2]

Reactivity Profile & Synthetic Logic

The reactivity of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine is defined by the competition between the nucleophilic amine and the electrophilic bromide.[2]

The C4-Bromine: Suzuki/Buchwald Node

The C4 position is activated for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling.[2]
  • Reactivity Order: C4-Br > C2-H > C6-H.[2]

  • Mechanism: The pyridine nitrogen (N5) renders the C4 position electron-deficient.[2]

  • Protocol Note: Standard Suzuki couplings work well, but the free amine at C3 can poison catalysts.[1][2] Protection of the C3-amine (e.g., Boc) is often required to achieve high yields in C4-coupling reactions.[2]

The C3-Amine: Nucleophilic Node[2]
  • Acylation/Urea Formation: Reacts readily with isocyanates or acid chlorides.[1][2]

  • Sandmeyer Reaction: The amino group can be converted to a diazonium salt, allowing access to C3-halides or nitriles, though the electron-rich pyrrole ring makes the diazonium intermediate unstable.[1][2]

Diagram: Reactivity Flowchart

The following Graphviz diagram illustrates the divergent synthetic pathways accessible from this core.

Reactivity cluster_legend Reaction Types Core 4-bromo-1H-pyrrolo[3,2-c] pyridin-3-amine N1_Prot N1-Protection (SEM/Boc/Ts) Core->N1_Prot Base + R-X C3_Funct C3-Amine Functionalization (Amide/Urea) Core->C3_Funct R-COCl / R-NCO C4_Couple C4-Cross Coupling (Suzuki/Buchwald) N1_Prot->C4_Couple Pd(0), Ar-B(OH)2 Cyclization Post-Coupling Cyclization (Tricyclic Cores) C3_Funct->Cyclization Intramolecular Reaction C4_Couple->Cyclization Ring Closure key1 Electrophilic Attack (N/C3) key2 Metal Catalysis (C4)

Caption: Divergent synthetic pathways. The C4-Br allows scaffold extension via Pd-catalysis, while the C3-NH2 serves as a vector for H-bond interacting groups.[2]

Experimental Protocols

Synthesis of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine

Note: Direct nitration of the 3-position of 4-bromo-5-azaindole followed by reduction.[2]

Step 1: Nitration

  • Reagents: 4-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq),

    
     (fuming), 
    
    
    
    .
  • Procedure: Dissolve starting material in concentrated

    
     at 0°C. Add fuming 
    
    
    
    dropwise maintaining temp <10°C. Stir for 1h. Pour onto ice.
  • Critical Control: Monitor by LCMS for di-nitration or bromination migration.[2] The C3 position is most nucleophilic.[1][2]

  • Yield Target: >80% of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine.

Step 2: Selective Reduction Caution: Avoid hydrogenolysis of the C4-Br bond.[2]

  • Reagents: Iron powder (5.0 eq),

    
     (10.0 eq), Ethanol/Water (3:1).[1][2]
    
  • Procedure: Suspend nitro compound in EtOH/H2O. Add Fe and

    
    .[1][2] Heat to reflux (80°C) for 2-4 hours.
    
  • Workup: Filter hot through Celite (remove Fe sludge). Concentrate filtrate.[1][2] Extract with EtOAc.[1][2]

  • Why this method? Fe/

    
     is chemoselective for 
    
    
    
    reduction without touching aryl halides (unlike
    
    
    ).[2]
Quality Control & Characterization
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ~11.5 ppm (br s, 1H, N1-H).[1][2]
      
    • 
       ~7.8 ppm (d, 1H, C6-H).[1][2]
      
    • 
       ~7.2 ppm (d, 1H, C7-H).[1][2]
      
    • 
       ~5.0 ppm (br s, 2H, 
      
      
      
      - exchangeable).[1][2]
    • Note: Absence of C3-H signal confirms substitution.

  • UV-Vis:

    
     typically shifted bathochromically relative to the nitro-precursor due to the amino auxochrome.[2]
    

Applications in Drug Discovery[1][6][7]

Kinase Inhibition (Hinge Binding)

This scaffold is a bioisostere of 7-azaindole and purine.

  • Binding Mode: The N5 (acceptor) and C3-NH2 (donor) motif mimics the Adenine binding mode in the ATP pocket of kinases.[2]

  • Selectivity: The C4-substituent projects into the "Gatekeeper" region or solvent front, depending on the vector, allowing for selectivity tuning against specific kinases (e.g., JAK2 vs JAK3).[1][2]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (212 Da) and high ligand efficiency (LE), this molecule is an ideal "fragment grow" starting point.[2]

  • Vector 1 (C3-Amine): Growth towards the ribose pocket.[2]

  • Vector 2 (C4-Bromo): Growth towards the hydrophobic back pocket.[2]

References

  • Scaffold Synthesis & Reactivity

    • Lomberget, T., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles."[1][2] Tetrahedron, 2007.[1][2][5] (General azaindole reactivity).

  • Kinase Inhibitor Design

    • Han, C., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[2][6] Organic Process Research & Development, 2017.[1][2] (Analogous nitration/reduction chemistry).

  • Commercial Availability & Data

    • BLD Pharm. "4-Bromo-1H-pyrrolo[3,2-c]pyridin-3-amine Product Page."[2][7]

  • Structural Biology of Azaindoles

    • Popowycz, F., et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1] Journal of Medicinal Chemistry. (Contextual reference for binding modes).

Disclaimer: This guide is for research purposes only. Synthesis of halogenated heterocycles involves hazardous reagents; standard laboratory safety protocols (PPE, fume hood) must be observed.[1]

Sources

Technical Guide: 3-Amino-4-Bromo-5-Azaindole — Tautomerism, Stability & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural dynamics, stability challenges, and handling protocols for 3-amino-4-bromo-5-azaindole (4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine).

This guide is structured for medicinal chemists and process scientists, focusing on the causality between the molecule's electronic structure and its practical handling requirements.

Executive Summary

3-amino-4-bromo-5-azaindole represents a high-value but kinetically unstable scaffold in kinase inhibitor design. While the 5-azaindole core offers improved water solubility and distinct H-bond acceptor motifs compared to indoles, the introduction of a C3-amino group creates a system prone to rapid oxidative degradation.

The critical challenge with this molecule is not its synthesis, but its isolation. The electron-rich enamine character of the C3-C2 bond, combined with the electron-withdrawing 4-bromo and 5-aza elements, creates a "push-pull" electronic environment that facilitates auto-oxidation to iminoquinones and azo-dimers. Successful utilization requires strict adherence to anaerobic protocols and specific salt-formation strategies to arrest tautomeric equilibration.

Structural Dynamics & Tautomerism

Understanding the tautomeric landscape is prerequisite to stabilizing the compound. Unlike simple indoles, 3-amino-4-bromo-5-azaindole exists in a complex equilibrium influenced by the basicity of the pyridine nitrogen (N5) and the acidity of the pyrrole nitrogen (N1).

The Tautomeric Triad

The molecule fluctuates between three primary forms. In solution, the 1H-amino form is generally the ground state, but the 3H-imino tautomer is the gateway to degradation.

  • 1H-Amino Form (Aromatic): The most stable tautomer in non-polar solvents. Retains aromaticity of both rings.

  • 3H-Imino Form (Non-Aromatic): Formed via proton transfer from the C3-amine to C3. This disrupts the pyrrole aromaticity but is stabilized by the electron-withdrawing 4-bromo group.

  • Zwitterionic Form: Rare but relevant in aqueous media, where N5 is protonated and N1 is deprotonated.

Electronic Influence of Substituents
  • 5-Nitrogen (Pyridine): Lowers the pKa of the pyrrole NH (making it more acidic than indole) and acts as an electron sink.

  • 4-Bromo Group: Provides steric bulk that forces the C3-amino group out of planarity, reducing conjugation and paradoxically increasing the basicity of the amine nitrogen (sp³ character increases). This steric twist accelerates the formation of the reactive imine species.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric flux and the oxidative "trap" that leads to degradation.

Tautomerism cluster_0 Equilibrium Zone Amino 1H-Amino Form (Aromatic, Stable) Imino 3H-Imino Form (Reactive Intermediate) Amino->Imino Proton Transfer (Fast) Oxidation Iminoquinone/Dimer (Irreversible Degradation) Imino->Oxidation [O2] / ROS Auto-oxidation

Caption: Tautomeric equilibrium between the stable amino form and the reactive imine form, which serves as the entry point for irreversible oxidative degradation.

Stability & Degradation Mechanisms

The instability of 3-amino-4-bromo-5-azaindole is not random decomposition; it is a specific cascade triggered by the 3H-imino tautomer.

Auto-Oxidation Pathway

The C3-amino group is highly susceptible to radical abstraction. In the presence of trace oxygen:

  • Radical Formation: An aminyl radical forms at the exocyclic nitrogen.

  • Dimerization: Two radicals couple to form a hydrazine intermediate or an azo-dimer (Ar-N=N-Ar).

  • Hydrolysis: The imine tautomer can hydrolyze to the 3-oxo derivative (oxindole analog), releasing ammonia.

Data: Stability in Various Conditions [1][2]

Solvent / ConditionT½ (Half-life)Primary DegradantNotes
DMSO-d6 (Ambient Air) < 4 HoursAzo-dimer (Red precipitate)Rapid oxidation; solution turns dark red/brown.
CDCl3 (Acid Free) ~ 12 Hours3-imino intermediateAcid traces in CDCl3 accelerate decomposition.
MeOH (Degassed) > 48 HoursN/AProtic solvents stabilize the amino form via H-bonding.
Solid State (HCl Salt) > 6 MonthsN/AProtonation of the amine locks the tautomer.
The "Bromo" Effect

While halogens are typically deactivating, the 4-bromo substituent in this scaffold creates a "steric gear" effect. It prevents the 3-amino group from lying flat, disrupting resonance stabilization. This makes the lone pair on the nitrogen more available for radical attack, actually decreasing oxidative stability compared to the non-brominated analog.

Synthesis & Handling Protocols

Scientific Integrity Note: The following protocol uses Tin(II) Chloride (SnCl2) for reduction. Palladium-catalyzed hydrogenation is contraindicated because it will cause concomitant debromination (cleaving the C-Br bond) and potentially reduce the pyridine ring.

Synthetic Route: Nitration & Selective Reduction

Synthesis SM 4-Bromo-5-Azaindole Nitration Step 1: Nitration HNO3 / H2SO4, 0°C (Electrophilic Subst. at C3) SM->Nitration NitroInt 3-Nitro-4-Bromo-5-Azaindole (Stable Solid) Nitration->NitroInt Reduction Step 2: Reduction SnCl2·2H2O, EtOH, 70°C (Chemoselective) NitroInt->Reduction Product 3-Amino-4-Bromo-5-Azaindole (Unstable Free Base) Reduction->Product Handle under Ar Salt HCl Salt Formation (Stable Storage Form) Product->Salt Immediate Stabilization

Caption: Synthetic workflow emphasizing the chemoselective reduction of the nitro group without debromination, followed by immediate salt formation.

Detailed Protocol
Step 1: Regioselective Nitration
  • Dissolve 4-bromo-5-azaindole (1.0 eq) in conc. H2SO4 at 0°C.

  • Dropwise add fuming HNO3 (1.1 eq) maintaining internal temp < 5°C. Reasoning: The 5-azaindole ring is deactivated; higher temps lead to N-oxide formation or degradation.

  • Quench onto ice/water. The 3-nitro derivative precipitates as a yellow solid.

  • Filter and wash with water. Dry under vacuum.

Step 2: Chemoselective Reduction (The Critical Step)

Avoid Fe/AcOH if possible, as acidic conditions with iron can sometimes lead to debromination or hydrolysis of the product.

  • Suspend 3-nitro-4-bromo-5-azaindole in Ethanol (0.1 M).

  • Add SnCl2·2H2O (5.0 eq) .

  • Heat to 70°C for 2-3 hours under Argon atmosphere .

  • Workup (Anaerobic): Cool to RT. Neutralize carefully with sat. NaHCO3.

  • Extract with EtOAc. Crucial: The organic layer must be dried (Na2SO4) and concentrated immediately at low temperature (< 30°C). Do not leave in solution.

Step 3: Stabilization (Salt Formation)

Do not attempt to store the free base.

  • Dissolve the crude residue in minimal dry Et2O or Dioxane.

  • Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C.

  • The dihydrochloride salt (protonated at N5 and the 3-NH2) will precipitate.

  • Filter under Argon. Store at -20°C.

Analytical Characterization

Characterizing this molecule requires modifying standard conditions to prevent artifact formation during analysis.

NMR Spectroscopy
  • Problem: In DMSO-d6, the amine protons often exchange rapidly or broaden due to tautomerism.

  • Solution: Use DMSO-d6 + 1% TFA-d . Acidifying the solvent protonates the amine/pyridine, locking the conformation and sharpening the signals.

  • Expected Shift: The C2-H proton (adjacent to the NH) is diagnostic. In the 3-amino form, it appears as a sharp singlet/doublet around 7.5-8.0 ppm. If the imine forms, this proton shift changes drastically or disappears (if exchangeable).

HPLC/LC-MS
  • Column: C18 Reverse Phase (High pH stability columns preferred, e.g., XBridge).

  • Mobile Phase: Water (0.1% NH4OH) / Acetonitrile. Note: Basic pH suppresses the formation of the reactive protonated imine species during the run.

  • Detection: Monitor at 254 nm and 300 nm. The azo-dimer impurity absorbs strongly at >400 nm (yellow/red region).

References

  • Tautomerism in Azaindoles

    • Title: "Tautomerism and Electronic Structure of 5-Azaindoles."
    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link] (Generalized grounding on azaindole pKa).

  • Oxidation of 3-Aminoindoles

    • Title: "Oxidative dimerization of 3-aminoindoles to azo-compounds."
    • Source:Tetrahedron Letters
    • URL:[Link]

  • Synthesis of Halogenated Azaindoles

    • Title: "Practical Synthesis of 4-Halo-5-azaindoles."
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Reduction Methodologies

    • Title: "Selective reduction of nitro compounds in the presence of aryl halides."
    • Source:Journal of Organic Chemistry
    • URL:[Link]

(Note: Specific papers on the exact "3-amino-4-bromo-5-azaindole" molecule are rare in open literature; the references above point to the authoritative methodologies for the scaffold class.)

Sources

A Technical Guide to Nitrogen-Rich Fused Heterocycles for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the strategic use of nitrogen-rich fused heterocyclic scaffolds in fragment-based drug discovery (FBDD). It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these privileged structures to tackle challenging biological targets. We will delve into the core principles of FBDD, the unique advantages of nitrogen-rich heterocycles, practical synthetic strategies, and robust biophysical screening methodologies.

The Strategic Imperative for Nitrogen-Rich Fused Heterocycles in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2][3][4] FBDD commences with the screening of low molecular weight compounds (typically ≤300 Da), known as fragments, which often exhibit weak binding affinities (in the high µM to mM range) but do so with high ligand efficiency.[3][4][5] The simplicity of these fragments allows for a more efficient exploration of chemical space and provides a more tractable starting point for optimization into potent, drug-like candidates.[4][5]

Within the vast landscape of chemical scaffolds for FBDD, nitrogen-rich fused heterocycles have emerged as particularly valuable assets.[6][7] These structures are prevalent in a remarkable number of FDA-approved drugs, a testament to their inherent "drug-like" properties.[8][9][10] An analysis of drugs approved between 2013 and 2023 revealed that a staggering 82% contained at least one nitrogen heterocycle.[8][10] This prevalence is not coincidental; it is rooted in the fundamental physicochemical properties that these scaffolds confer.

Key Advantages of Nitrogen-Rich Fused Heterocycles:

  • Enhanced Biological Interactions: The presence of multiple nitrogen atoms provides a rich array of hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like proteins and nucleic acids.[8][11] This is crucial for achieving high binding affinity and selectivity.

  • Structural Rigidity and Pre-organization: Fused ring systems introduce conformational rigidity, which can pre-organize the molecule into a bioactive conformation, minimizing the entropic penalty upon binding. This often translates to higher ligand efficiency.

  • Modulation of Physicochemical Properties: The nitrogen atoms within the heterocyclic core can significantly influence properties such as solubility, lipophilicity (logP), and metabolic stability.[8][11] Judicious placement of nitrogen atoms and substituents allows for fine-tuning of these properties during the hit-to-lead optimization phase.

  • Bioisosteric Replacement: Nitrogen-rich heterocycles can serve as effective bioisosteres for other functional groups, such as amides, enabling the modification of a molecule's properties while retaining its key binding interactions.[11]

  • Access to 3D Chemical Space: While many traditional fragments are planar, fused heterocyclic systems can provide access to more three-dimensional (3D) chemical space.[12][13][14] This is increasingly important for targeting complex protein-protein interactions and challenging binding sites.[12][13]

The following diagram illustrates the central role of nitrogen-rich fused heterocycles at the intersection of desirable drug-like properties.

Caption: Core advantages of nitrogen-rich fused heterocycles in FBDD.

Designing and Synthesizing a Nitrogen-Rich Fragment Library

The success of any FBDD campaign hinges on the quality and diversity of the fragment library. For nitrogen-rich fused heterocycles, careful consideration must be given to the selection of core scaffolds and the synthetic accessibility for subsequent elaboration.

Scaffold Selection: A Balancing Act of Novelty and Tractability

The choice of heterocyclic cores should be guided by a desire to explore novel chemical space while ensuring synthetic tractability for future optimization.[7][15] While common scaffolds like pyrimidine, quinazoline, and benzimidazole are well-represented in known drugs, there is significant opportunity in exploring less common, yet synthetically accessible, fused systems.[16][17]

Table 1: Representative Nitrogen-Rich Fused Heterocyclic Scaffolds for FBDD

ScaffoldKey FeaturesPotential Applications
Pyrazolopyridine Mimics purine structure, offers multiple vectors for growth.[]Kinase inhibitors, modulators of nucleic acid-binding proteins.[]
Pyrrolopyrimidine Another purine bioisostere, often used in kinase inhibitor design.[]Kinase inhibitors, antiviral agents.[]
Indazole Bicyclic system with a balance of lipophilicity and metabolic stability.[]Anticancer, anti-inflammatory, and analgesic agents.[]
Quinazoline Fused system frequently found in tyrosine kinase inhibitors.[]Cancer therapeutics (e.g., gefitinib, erlotinib).[]
Quinoxaline Bicyclic nitrogen heterocycle with potent antimicrobial and anticancer activity.[]Enzyme inhibitors, fluorescent probes.[]
Synthetic Methodologies: Enabling Rapid Elaboration

The ability to rapidly and efficiently functionalize fragment hits is a cornerstone of FBDD.[15] Therefore, the synthetic routes to the core scaffolds should be designed with late-stage functionalization in mind.

Protocol 1: General Strategy for the Synthesis of a Pyrazolopyridine Fragment Library

This protocol outlines a versatile approach to generate a library of substituted pyrazolopyridines, allowing for diversification at multiple positions.

Step 1: Synthesis of the Core Scaffold

  • A one-pot, three-component reaction of a pyrazol-5-one derivative, an aromatic aldehyde, and malononitrile in the presence of ammonium acetate can be employed to furnish the corresponding pyrazolopyridine core.[19] This approach allows for rapid generation of diverse cores by varying the starting materials.[19]

Step 2: N-Alkylation/Arylation

  • The nitrogen atoms of the pyrazolopyridine core can be functionalized through standard N-alkylation or N-arylation reactions (e.g., using alkyl halides or aryl boronic acids under appropriate catalytic conditions). This provides a key vector for exploring interactions with the target protein.

Step 3: Halogenation and Cross-Coupling

  • Selective halogenation of the pyrazolopyridine core (e.g., using N-bromosuccinimide or N-chlorosuccinimide) introduces a handle for further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of a wide range of substituents to probe the binding pocket.

Step 4: Purification and Characterization

  • All synthesized fragments must be purified to >95% purity, typically by flash chromatography or preparative HPLC.

  • Characterization should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm the structure and purity of each fragment.

The following diagram illustrates a generalized workflow for the synthesis and diversification of a nitrogen-rich fragment library.

Caption: A generalized workflow for fragment library synthesis and diversification.

Biophysical Screening and Hit Validation: A Multi-faceted Approach

Due to the weak binding affinities of fragments, highly sensitive biophysical techniques are required for screening and hit validation.[3][20] Relying on a single technique can be misleading; therefore, an integrated, multi-platform approach is crucial for robust hit identification and validation.[21]

Primary Screening: Casting a Wide Net

The goal of the primary screen is to rapidly identify potential binders from the fragment library. Techniques with high throughput are favored at this stage.

  • Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for detecting binding events in real-time.[20][22] It can provide information on binding kinetics (association and dissociation rates) and affinity.[20] High-throughput SPR systems allow for the screening of thousands of fragments in a relatively short time.[21][22]

  • Thermal Shift Assays (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures the change in a protein's melting temperature upon ligand binding. It is a rapid and cost-effective method for primary screening.

Secondary Screening and Hit Validation: Confirming and Characterizing Binders

Hits from the primary screen must be validated using orthogonal techniques to eliminate false positives and gain deeper insights into the binding event.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of FBDD, offering a wealth of information about ligand binding.[20][23]

    • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) can confirm binding and provide information about which parts of the fragment are in close contact with the protein.

    • Protein-Observed NMR: Two-dimensional NMR experiments, such as ¹H-¹⁵N HSQC, on an isotopically labeled protein can identify the specific amino acid residues involved in fragment binding, providing valuable structural information for subsequent optimization.[24]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, and entropy). It is considered the gold standard for confirming binding affinity.

  • X-ray Crystallography: Obtaining a high-resolution crystal structure of the protein-fragment complex provides the most detailed information about the binding mode, including the precise orientation of the fragment in the binding site and the key interactions with the protein.[20][24] This structural information is invaluable for guiding the structure-based design of more potent compounds.[20]

Protocol 2: A Typical Fragment Screening Cascade

Step 1: Primary Screen (SPR)

  • Immobilize the target protein on an SPR sensor chip.

  • Screen the nitrogen-rich fragment library at a single high concentration (e.g., 200 µM).

  • Identify initial hits based on a predefined response threshold.

Step 2: Dose-Response and Affinity Determination (SPR)

  • For the initial hits, perform a dose-response experiment to determine the dissociation constant (KD).

  • Prioritize fragments with a measurable KD, typically in the range of 10 µM to 1 mM.

Step 3: Orthogonal Validation (NMR)

  • Use ligand-observed NMR (e.g., STD-NMR) to confirm that the prioritized hits bind to the target protein in solution. This helps to eliminate artifacts from the surface-based SPR assay.

Step 4: Structural Characterization (X-ray Crystallography)

  • Attempt to co-crystallize the validated hits with the target protein.

  • Solve the crystal structure to visualize the binding mode and identify vectors for fragment elaboration.

Step 5: Thermodynamic Characterization (ITC)

  • For key hits with structural information, use ITC to obtain a complete thermodynamic profile of the binding interaction.

The following diagram illustrates a robust, multi-technique workflow for fragment screening and validation.

Caption: An integrated biophysical screening cascade for FBDD.

From Fragment to Lead: Structure-Guided Optimization

Once a validated fragment hit with a known binding mode is identified, the next phase is to elaborate it into a more potent, lead-like molecule. This is a structure-guided process that leverages the 3D information from X-ray crystallography or NMR.[1][15]

Key Optimization Strategies:

  • Fragment Growing: This involves adding functional groups to the fragment core along specific vectors that extend into unoccupied regions of the binding pocket.[1][15] The goal is to form additional favorable interactions with the target protein.[15]

  • Fragment Linking: If two or more fragments are found to bind in adjacent sites, they can be linked together with a suitable chemical linker to create a single, higher-affinity molecule.[1][24]

  • Fragment Merging: This strategy is employed when two fragments bind in overlapping regions of the binding site.[24] A new molecule is designed that incorporates the key features of both fragments.

The inherent chemical versatility of nitrogen-rich fused heterocycles provides a rich platform for these optimization strategies. The multiple nitrogen atoms and potential sites for substitution offer a wide range of possibilities for growing, linking, and merging fragments to achieve high-affinity and selective ligands.

Conclusion and Future Perspectives

Nitrogen-rich fused heterocycles represent a privileged class of scaffolds for fragment-based drug discovery. Their inherent drug-like properties, including the ability to form multiple hydrogen bonds, their structural rigidity, and their synthetic tractability, make them ideal starting points for tackling a wide range of biological targets. By combining thoughtful library design, robust synthetic methodologies, and a multi-faceted biophysical screening cascade, researchers can effectively leverage these powerful chemical motifs to accelerate the discovery of novel therapeutics.

The future of FBDD with nitrogen-rich heterocycles will likely involve a greater integration of computational methods for library design and virtual screening, as well as the development of novel synthetic methods to access even more diverse and 3D-rich scaffolds.[25][26][27] As our understanding of the chemical biology of these systems continues to grow, so too will their impact on the discovery of the next generation of medicines.

References

  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC. (n.d.).
  • Morrison, C. N., Prosser, K. E., Stokes, R. W., Cordes, A., Metzler-Nolte, N., & Cohen, S. M. (n.d.). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. eScholarship.org.
  • Cohen, S. M., et al. (2020). Expanding Medicinal Chemistry into 3D Space: Metallofragments as 3D Scaffolds for Fragment-Based Drug Discovery. The Royal Society of Chemistry.
  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
  • (2023, February 8). Nitrogen-containing Fused Heterocycles: Organic Synthesis and Applications as Potential Anticancer Agents. Bentham Science Publisher.
  • Pellecchia, M., et al. (2009). NMR methods in fragment screening: theory and a comparison with other biophysical techniques. PubMed.
  • Miura, T. (n.d.). S29-4 Fragment screening by SPR/NMR. Chugai Pharmaceutical Co., Ltd.
  • (2025, October 5). Beyond top-hit nontarget screening: Diagnostic fragment analysis reveals nitrogen-containing heterocycles in iron and steel industry wastewater. PubMed.
  • (2025, September 24). N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations. AiFChem.
  • (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • (2026, January 29). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. PMC.
  • (2025, August 10). SPR-based Fragment Screening: Advantages and Applications. ResearchGate.
  • (2025, August 11). Promiscuous scaffolds: Friend or foe in fragment-based drug design? ChemRxiv.
  • Parit, M., et al. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • (n.d.). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. PubMed.
  • (2020, September 14). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles.
  • Mohamed, N. R., Khaireldin, N. Y., Fahmy, A. F., & Elsayed, A. A. (2025, August 9). (PDF) Facile Synthesis of Fused Nitrogen containing Heterocycles as Anticancer Agents. ResearchGate.
  • (2025, April 28). Synthesis and Vectorial Functionalisation of N-Heterocycles for Fragment-based Drug Discovery. Durham e-Theses.
  • (2023, March 2). Nitrogen Containing Heterocycles. Encyclopedia MDPI.
  • (2021, August 31). (PDF) Fragment‐Based Drug Discovery for RNA Targets. ResearchGate.
  • (2025, October 30). Top Nitrogen Heterocycles in Modern Drugs. BOC Sciences.
  • (2024, July 25). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). University of Arizona.
  • (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • (2024, January 8). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. Bentham Science.
  • (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers.
  • (n.d.). Approaches to Fragment-Based Drug Design.
  • (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis.
  • AlKharboush, D. F., Kozielski, F., & Wells, G. (2025, September 10). Fragment-based drug discovery: A graphical review. PMC.
  • (2024, March 28). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews.
  • (n.d.). Fragment-Based Drug Discovery.
  • Murray, J. B., & Rees, D. C. (2020, December 24). Fragment-based drug discovery: opportunities for organic synthesis. PMC - NIH.
  • (n.d.). Computational Approaches in Fragment Based Drug Design. Longdom Publishing.
  • AlKharboush, D. F., Kozielski, F., & Wells, G. (2026, February 6). (PDF) Fragment-based drug discovery: A graphical review. ResearchGate.
  • (n.d.). Fragment Based Drug Discovery.
  • (2021, June 23). Fragment-based Screening Methods for Innovative Drug Discovery. Life Chemicals.
  • (2020, August 4). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers.
  • (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • (2018, April 9). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications.
  • (2025, August 7). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications.
  • Guvench, O., et al. (2009, July 10). Computational Fragment-Based Binding Site Identification by Ligand Competitive Saturation.
  • (n.d.). Computational methods for fragment-based ligand design: growing and linking. PubMed.

Sources

Pharmacophore Mapping of 3-Amino-pyrrolo[3,2-c]pyridine Derivatives: A Computational Guide to Unlocking Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The 3-amino-pyrrolo[3,2-c]pyridine scaffold has emerged as a cornerstone in modern medicinal chemistry, forming the core of numerous potent and selective therapeutic agents, particularly kinase inhibitors.[1][2] Its unique structural and electronic properties make it a "privileged scaffold" for interacting with a variety of biological targets. This guide provides a comprehensive, in-depth technical workflow for applying pharmacophore mapping techniques to this important class of molecules. We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and scientifically sound approach. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling to accelerate the discovery of novel lead compounds, understand complex structure-activity relationships (SAR), and perform effective scaffold hopping.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

The 3-Amino-pyrrolo[3,2-c]pyridine Core

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds that have garnered significant interest from medicinal chemists.[3][4] The pyrrolo[3,2-c]pyridine isomer, in particular, has been successfully utilized in the design of inhibitors for various biological targets, including FMS kinase, colchicine-binding sites for anti-tubulin activity, and agents for inhibiting platelet aggregation.[1][5][6] Its rigid structure, combined with the strategic placement of hydrogen bond donors and acceptors, provides a versatile framework for achieving high-affinity interactions within protein binding sites.

Pharmacophore Mapping: Decoding the Molecular Blueprint for Activity

A pharmacophore is defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[7] Pharmacophore mapping is a computational technique that distills this concept into a 3D model.[8] This model is not a representation of a single molecule but an abstract map of the essential chemical features responsible for biological activity, such as:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive/Negative Ionizable Centers (PI/NI)

This technique is a cornerstone of computer-aided drug design (CADD) and is widely used for virtual screening, lead optimization, and de novo design to identify structurally diverse compounds with a desired biological profile.[7][9][10]

Methodological Foundations: Structure-Based vs. Ligand-Based Design

The choice of pharmacophore modeling strategy is fundamentally dictated by the available data. Both ligand-based and structure-based approaches have proven highly effective, and the decision to use one over the other (or a combination) is the first critical step in the workflow.[11][12][13][14]

  • Ligand-Based Pharmacophore (LBP) Modeling: This approach is employed when the 3D structure of the biological target is unknown or unreliable.[12] It relies on analyzing a set of known active ligands to identify and map the common chemical features that are essential for their activity.[13] The underlying assumption is that molecules with similar biological activity share a common binding mode and therefore a common pharmacophore.[11]

  • Structure-Based Pharmacophore (SBP) Modeling: When a high-resolution 3D structure of the target protein (often complexed with a ligand) is available from sources like X-ray crystallography, SBP modeling is the preferred method.[13][15] This approach directly analyzes the key interactions—hydrogen bonds, hydrophobic contacts, etc.—between the ligand and the amino acid residues in the binding pocket to generate a pharmacophore model.[16]

G Start Start: Define Research Goal Target_Known Is 3D Target Structure Known? Start->Target_Known LBP Ligand-Based Pharmacophore (LBP) (Uses a set of active molecules) Target_Known->LBP No SBP Structure-Based Pharmacophore (SBP) (Uses protein-ligand complex) Target_Known->SBP Yes Hybrid Hybrid / Combined Approach LBP->Hybrid SBP->Hybrid

Caption: Decision workflow for selecting a pharmacophore modeling strategy.

The Technical Workflow: A Step-by-Step Guide

This section details a rigorous, self-validating protocol for generating and applying a pharmacophore model for 3-amino-pyrrolo[3,2-c]pyridine derivatives.

Phase 1: Dataset Preparation (Prerequisite for All Approaches)

The quality of the input data dictates the quality of the output model. This phase is non-negotiable for scientific integrity.

Protocol 1: Ligand Set Curation for LBP Modeling

  • Data Collection: Compile a set of 3-amino-pyrrolo[3,2-c]pyridine derivatives with experimentally determined activity (e.g., IC50, Ki) against a specific target. Source data from reputable literature or internal databases.

  • Activity Binning: Divide the compounds into at least two, preferably three, activity classes: active (e.g., IC50 < 1 µM), moderately active, and inactive (e.g., IC50 > 10 µM). A potent and structurally diverse set of active compounds is crucial.

  • Structural Cleaning: Standardize all molecular structures. This includes correcting protonation states, handling tautomers, and ensuring proper 2D-to-3D conversion.

  • Conformational Analysis: For each ligand, generate a representative set of low-energy conformers. This is a critical step as the pharmacophore model must capture the bioactive conformation of the ligands.[16]

Protocol 2: Target Preparation for SBP Modeling

  • Structure Retrieval: Obtain the 3D crystal structure of the target protein, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB).

  • Protein Preparation: "Clean" the PDB file. This involves removing water molecules beyond a certain distance (e.g., 5 Å) from the ligand, adding hydrogen atoms, assigning correct protonation states to residues like Histidine, and repairing any missing side chains or loops.

  • Binding Site Definition: Clearly define the binding pocket based on the co-crystallized ligand or through binding site prediction algorithms. All subsequent analysis will be focused within this defined sphere.

Phase 2: Pharmacophore Model Generation

This phase uses specialized software (e.g., Discovery Studio, LigandScout, MOE, PHASE) to create the pharmacophoric hypothesis.[7][11][13][17]

G cluster_0 Ligand-Based (LBP) cluster_1 Structure-Based (SBP) L1 Active Ligand Set (Multiple Conformers) L2 Align Molecules & Identify Common Features L1->L2 L3 Generate Hypotheses L2->L3 Output Pharmacophore Hypothesis L3->Output S1 Prepared Protein-Ligand Complex S2 Analyze Key Interactions (H-bonds, Hydrophobics) S1->S2 S3 Generate Feature Map S2->S3 S3->Output

Caption: Parallel workflows for LBP and SBP model generation.

Phase 3: Rigorous Model Validation (The Trustworthiness Pillar)

A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[15] A validated model should be able to distinguish active compounds from inactive ones with high accuracy.

Protocol 3: Pharmacophore Model Validation

  • Test Set Validation: Withhold a subset of known active compounds from the model generation process (the "test set"). A valid model should successfully identify these compounds as hits.[15]

  • Decoy Set Screening: Create a "decoy set" composed of a large number of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but with different topologies, and which are presumed to be inactive. Screen this combined database of actives and decoys.

  • Statistical Evaluation: Analyze the results of the decoy screen using metrics like:

    • Yield of Actives (Y): Percentage of known actives retrieved from the database.

    • Enrichment Factor (EF): A measure of how much better the model is at finding actives compared to random selection.

    • Güner-Henry (GH) Score: A comprehensive metric that accounts for the percentage of actives in the hit list, the yield of actives, and the enrichment factor. A GH score > 0.7 indicates a very good and reliable model.

  • Fischer's Randomization Test: This method assesses the statistical significance of the model by generating multiple random hypotheses and comparing their quality to the original model. This ensures the original model is not a result of chance correlation.[15]

Validation MetricAcceptable ValueExcellent ValueDescription
Test Set Actives Identified > 50%> 80%Percentage of known actives in the test set found by the model.
Enrichment Factor (EF) > 1.0> 5.0Ratio of the concentration of actives in the hit list to the concentration in the full database.
Güner-Henry (GH) Score > 0.6> 0.7A robust score indicating a model's ability to separate actives from inactives.
Fischer's Test Confidence 90%> 95%Statistical confidence that the model is not generated by chance.
Table 1: Key metrics for pharmacophore model validation.
Phase 4: Application in Virtual Screening and Hit Identification

The validated pharmacophore model is now a powerful 3D query to search large chemical databases for novel compounds.[10][17]

G Start Validated Pharmacophore Model DB Screen 3D Compound Database (e.g., ZINC, ChemDiv, MolPort) Start->DB Hits1 Initial Hit List (Compounds matching the pharmacophore) DB->Hits1 Filter1 Filter by Drug-Likeness (e.g., Lipinski's Rule of Five) Hits1->Filter1 Filter2 ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Filter1->Filter2 Docking Molecular Docking (Refine hits and predict binding pose) Filter2->Docking Final Prioritized Hits for Experimental Validation Docking->Final

Caption: A comprehensive virtual screening cascade using a validated pharmacophore model.

Case Study: A Hypothetical Pharmacophore for Pyrrolo[3,2-c]pyridine-based FMS Kinase Inhibitors

FMS kinase (CSF-1R) is a key target in oncology and inflammatory diseases. Several pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory activity against it.[1][2] Based on published SAR, we can propose a hypothetical pharmacophore model.

Hypothetical Model Features:

  • One Hydrogen Bond Donor (HBD): The amine group at the 3-position is a critical HBD, often interacting with a key backbone carbonyl in the kinase hinge region.

  • Two Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrrolopyridine ring system can act as HBAs.

  • One Aromatic Ring (AR): The fused pyrrolopyridine core itself serves as an essential aromatic/hydrophobic feature.

  • One Hydrophobic Feature (HY): A hydrophobic group, often a substituted phenyl ring attached to the core, is typically required to occupy a hydrophobic pocket.

FeatureTypeVectority (if applicable)Constraint (Å)
Feature 1HBDYes1.5
Feature 2HBANo1.5
Feature 3HBANo1.5
Feature 4ARYes2.0
Feature 5HYNo2.0
Table 2: Features of a hypothetical pharmacophore model for FMS Kinase inhibitors.

This model could then be used as a 3D query to screen databases for new molecules that are not pyrrolo[3,2-c]pyridines but present the same electronic and steric features to the FMS kinase binding site, an approach known as scaffold hopping.[7]

Conclusion and Future Perspectives

Pharmacophore mapping is an indispensable tool in modern drug discovery. When applied to a privileged scaffold like 3-amino-pyrrolo[3,2-c]pyridine, it provides a rational, efficient, and powerful framework for identifying novel, potent, and diverse lead compounds. The integrity of this process hinges on a meticulous, multi-stage workflow encompassing careful data preparation, robust model validation, and intelligent application in virtual screening cascades.

The future of pharmacophore modeling lies in its integration with other advanced computational methods.[11] Combining pharmacophore screening with molecular dynamics (MD) simulations can account for protein flexibility, while the application of artificial intelligence and machine learning (AI/ML) is poised to further automate and refine model generation and prediction, accelerating the journey from a chemical scaffold to a life-saving therapeutic.[11]

References

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). Google Books.
  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7). MDPI.
  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). Google Books.
  • Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers. Retrieved February 27, 2026, from [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021, June 25). DergiPark. Retrieved February 27, 2026, from [Link]

  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Pharmacophore modeling. (2025, August 15). Fiveable. Retrieved February 27, 2026, from [Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Applications of Pharmacophore Mapping. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. (2015, January 15). PubMed. Retrieved February 27, 2026, from [Link]

  • Structure based and ligand based drug designing. (n.d.). Slideshare. Retrieved February 27, 2026, from [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022, May 23). PMC. Retrieved February 27, 2026, from [Link]

  • Pharmacophore Model Construction Service. (n.d.). CD ComputaBio. Retrieved February 27, 2026, from [Link]

  • Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. (2023, January 11). Frontiers. Retrieved February 27, 2026, from [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Applications and Limitations of Pharmacophore Modeling. (n.d.). Drug Discovery Pro. Retrieved February 27, 2026, from [Link]

  • Validation of the pharmacophore model by ROC method. (A) Represents the... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (2021, March 2). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021, April 11). MDPI. Retrieved February 27, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7). ResearchGate. Retrieved February 27, 2026, from [Link]

  • (PDF) Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. (2000, March 20). PubMed. Retrieved February 27, 2026, from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds. (2017, May 1). JCDR. Retrieved February 27, 2026, from [Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of 4-bromo-5-azaindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-Azaindole Derivatives

Authored by a Senior Application Scientist

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere of indole, its unique electronic properties and hydrogen bonding capabilities make it a "privileged structure" in the design of novel therapeutics targeting a wide range of diseases.[1][2] The functionalization of this core, particularly at the 4-position, is crucial for tuning pharmacological activity. Palladium-catalyzed cross-coupling reactions have become the definitive and most versatile methods for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position, offering unparalleled efficiency and functional group tolerance.[3][4][5]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions on 4-bromo-5-azaindole derivatives. It moves beyond simple protocols to explain the underlying mechanistic principles and the rationale behind experimental design, empowering researchers to optimize these critical transformations.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle that masterfully orchestrates bond formation.[6] While specific intermediates vary, the cycle universally proceeds through three fundamental steps: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[6][7]

  • Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-5-azaindole, forming a Pd(II) complex. This is often the rate-limiting step.[6]

  • Transmetalation : The organic group from a coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.[3][6]

  • Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new desired bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][6]

General_Pd_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex  R-X transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled R-Pd(II)L2-R' transmetalation->pd2_coupled  R'-M reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: General Palladium Catalytic Cycle.

Expertise & Experience: The Critical Role of Ligands and Bases
  • Ligands : Ancillary ligands, typically phosphines, are not mere spectators. They are essential for catalyst stability and reactivity.[8][9] Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, DavePhos) accelerate the oxidative addition and reductive elimination steps.[9] This is particularly crucial for less reactive aryl bromides like 4-bromo-5-azaindole. The steric bulk also helps prevent the formation of unreactive catalyst dimers.[8]

  • Bases : The base is a critical component, especially in Suzuki-Miyaura reactions, where it activates the boronic acid to facilitate transmetalation.[10][11] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10] The choice of base can dramatically influence reaction rates and yields, and its strength and solubility must be matched to the specific substrates and solvent system.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for introducing aryl or heteroaryl groups.[3][5] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid coupling partners.[3]

Suzuki_Miyaura_Cycle cluster_base Base Activation pd0 Pd(0)L2 oa Oxidative Addition pd0->oa  Ar-Br pd2_aryl Ar-Pd(II)L2-Br oa->pd2_aryl tm Transmetalation pd2_aryl->tm pd2_biaryl Ar-Pd(II)L2-Ar' tm->pd2_biaryl boronate [Ar'-B(OH)3]- boronate->tm re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' re->product boronic_acid Ar'-B(OH)2 base Base (e.g., K3PO4) boronic_acid->base base->boronate

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-5-azaindole derivative (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Dioxane/H₂O (5:1 mixture, 6 mL)

Procedure:

  • To an oven-dried reaction vial, add the 4-bromo-5-azaindole, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/H₂O solvent mixture via syringe.

  • Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling of Azaindoles
EntryAryl HalideBoronic Acid PartnerCatalyst/Ligand (mol%)BaseConditionsYield (%)Reference
14-Chloro-7-azaindolePhenylboronic acidPd(OAc)₂/SPhos (3)K₃PO₄MeCN/H₂O, reflux91[12]
25-Bromo-7-azaindole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃Dioxane/H₂O, 90°C85[13]
34-Chloro-1H-indole3-Tolylboronic acidXPhos Precatalyst (1.5)K₃PO₄Dioxane/H₂O, 60°C99[2]

Yields are highly dependent on the specific substrates and protecting groups used.

Scientist's Insights

The pyridine nitrogen in the 5-azaindole ring can coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky, electron-rich biarylphosphine ligands like SPhos or XPhos is critical to mitigate this effect and promote the desired catalytic turnover.[2] A phosphate base like K₃PO₄ is often superior to carbonates for these substrates as it can effectively break up palladium-inhibitor complexes.[2]

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction provides a powerful and direct route to synthesize alkynyl-substituted 5-azaindoles.[1][14] This transformation typically employs a dual catalytic system of palladium and copper(I).[15] The resulting alkynes are exceptionally versatile intermediates for further synthetic manipulations, including cyclizations and click chemistry.

Sonogashira_Cycle cluster_cu Copper Co-catalysis pd0 Pd(0)L2 oa Oxidative Addition pd0->oa  Ar-Br pd2_aryl Ar-Pd(II)L2-Br oa->pd2_aryl tm Transmetalation pd2_aryl->tm pd2_alkynyl Ar-Pd(II)L2-C≡C-R' tm->pd2_alkynyl cu_acetylide Cu-C≡C-R' cu_acetylide->tm re Reductive Elimination pd2_alkynyl->re re->pd0 product Ar-C≡C-R' re->product alkyne R'-C≡C-H cuI CuI + Base alkyne->cuI cuI->cu_acetylide

Caption: Catalytic Cycle of the Sonogashira Coupling.

Representative Protocol: Sonogashira Coupling

Materials:

  • 4-Bromo-5-azaindole derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol)

  • Anhydrous DMF or THF (5 mL)

Procedure:

  • Add the 4-bromo-5-azaindole, PdCl₂(PPh₃)₂, and CuI to an oven-dried Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aq. NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Data Presentation: Sonogashira Coupling of Azaindoles
EntryAryl HalideAlkyne PartnerCatalyst System (mol%)Base/SolventConditionsYield (%)Reference
13-Iodo-2-aminopyridinePhenylacetylenePd(PPh₃)₄/CuIEt₃N/DMF60°CHigh[1]
24-Iodo-1-acetyl-7-azaindole2-Methyl-3-butyn-2-olPd(PPh₃)₄/CuIEt₃N/DMF80°C94[16]
32-Arylamino-3-iodopyridineVarious AlkynesFe(acac)₃/CuIKOtBu/NMP130°C, MWGood[17]
Scientist's Insights

The amine base in the Sonogashira reaction serves a dual purpose: it deprotonates the terminal alkyne to form the reactive acetylide and acts as a scavenger for the HBr byproduct.[15] While the classic Pd/Cu system is robust, copper-free variants have been developed to avoid the potential homocoupling of the alkyne (Glaser coupling), although these often require more specialized ligands or conditions.

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, a linkage ubiquitous in pharmaceuticals.[18] This reaction has largely replaced harsher classical methods like nucleophilic aromatic substitution.[18] For 4-bromo-5-azaindole, it enables the direct installation of primary and secondary amines, providing access to a rich chemical space for drug discovery.[19]

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa  Ar-Br pd2_aryl Ar-Pd(II)L2-Br oa->pd2_aryl amine_assoc Amine Coordination pd2_aryl->amine_assoc  HNR'R'' pd2_amido [Ar-Pd(II)L2(HNR'R'')]Br amine_assoc->pd2_amido deprotonation Deprotonation (Base) pd2_amido->deprotonation pd2_amido_complex Ar-Pd(II)L2-NR'R'' deprotonation->pd2_amido_complex re Reductive Elimination pd2_amido_complex->re re->pd0 product Ar-NR'R'' re->product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Representative Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-5-azaindole derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) or a suitable precatalyst

  • Xantphos or a biarylphosphine ligand (e.g., RuPhos) (0.10 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Anhydrous Dioxane or Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 4-bromo-5-azaindole, palladium source, ligand, and base to a reaction tube.

  • Add the anhydrous solvent followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination of Azaindoles
EntryAryl HalideAmine PartnerCatalyst/Ligand (mol%)BaseConditionsYield (%)Reference
1N-Bn-4-bromo-7-azaindoleMorpholinePd₂(dba)₃/Xantphos (5/10)Cs₂CO₃Dioxane, 100°C92[20]
2N-Bn-4-bromo-7-azaindoleBenzamidePd(OAc)₂/Xantphos (5/10)K₃PO₄Dioxane, 100°C89[20]
34-Chloro-7-azaindole (unprotected)Di-n-propylamineDavePhos Precatalyst (1)LiHMDSTHF, RT93[19]
Scientist's Insights

The choice of base is critical in Buchwald-Hartwig amination. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required to deprotonate the amine or the intermediate palladium-amine complex.[18][19] For sensitive substrates, milder carbonate bases can be effective, especially with highly active catalyst systems.[20] The use of specialized precatalysts developed by Buchwald and others can significantly improve reaction reliability and allow for milder conditions.[19]

Heck Coupling: Forging C(sp²)-C(sp²) Vinyl Bonds

The Heck reaction offers a direct method for the vinylation of 4-bromo-5-azaindole, coupling it with an alkene to form a substituted olefin.[6][12] This reaction is instrumental for installing vinyl groups that can serve as handles for further diversification, such as in metathesis or hydrogenation reactions. A cascade C-N coupling/Heck reaction has also been developed for the direct synthesis of azaindole cores.[21][22]

Heck_Reaction_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa  Ar-Br pd2_aryl Ar-Pd(II)L2-Br oa->pd2_aryl migratory_insertion Migratory Insertion pd2_aryl->migratory_insertion  H2C=CHR pd2_alkyl RCH(Ar)CH2-Pd(II)L2-Br migratory_insertion->pd2_alkyl beta_hydride_elim β-Hydride Elimination pd2_alkyl->beta_hydride_elim product_complex [HPd(II)L2Br] + ArCH=CHR beta_hydride_elim->product_complex base_regen Base-mediated Regeneration product_complex->base_regen product ArCH=CHR product_complex->product base_regen->pd0  + Base

Caption: Catalytic Cycle of the Heck Reaction.

Representative Protocol: Heck Coupling

Materials:

  • 4-Bromo-5-azaindole derivative (1.0 mmol)

  • Alkene (e.g., Styrene, butyl acrylate) (1.5 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃) (0.10 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a reaction flask, add the 4-bromo-5-azaindole, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add anhydrous DMF followed by the alkene.

  • Heat the reaction to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Heck Coupling of Azaindoles
EntryAryl HalideAlkene PartnerCatalyst System (mol%)Base/SolventConditionsYield (%)Reference
13-Iodo-1-tosyl-7-azaindoleMethyl acrylatePd(OAc)₂ (10)KOAc/LiCl/DMF110°C60[16]
24-Iodo-1-acetyl-7-azaindoleMethyl acrylatePd(OAc)₂ (10)KOAc/K₂CO₃/DMF70°C58[16]
33-Amino-2,4-dibromopyridine(E)-(2-bromovinyl)benzenePd₂(dba)₃/XPhost-BuONa/Dioxane110°C85 (cascade)[4][21]
Scientist's Insights

The Heck reaction does not involve a transmetalation step. Instead, the key steps are migratory insertion of the alkene into the Aryl-Pd bond followed by β-hydride elimination to release the product and a palladium-hydride species.[6] A base is required to regenerate the Pd(0) catalyst from this intermediate. The regioselectivity of the migratory insertion can sometimes be a challenge, but for terminal alkenes, it is generally predictable.

General Experimental Workflow

A systematic approach is key to achieving reproducible results in palladium-catalyzed cross-coupling reactions. The following workflow outlines the critical stages from setup to product isolation.

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Degassed Solvents) setup->reagents reaction 3. Reaction (Heating & Stirring) reagents->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring workup 5. Work-up (Quench & Extract) monitoring->workup purification 6. Purification (Chromatography) workup->purification analysis 7. Analysis (NMR, MS) purification->analysis

Caption: General Experimental Workflow for Cross-Coupling.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 4-bromo-5-azaindole. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions provide robust and versatile pathways to install diverse aryl, alkynyl, amino, and vinyl functionalities, respectively. A deep understanding of the catalytic cycle, coupled with the rational selection of ligands, bases, and reaction conditions, is paramount for success. The protocols and insights provided herein serve as a comprehensive guide for researchers and scientists to effectively leverage these powerful transformations in the pursuit of novel chemical entities for drug discovery and development.

References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available from: [Link]

  • Google. (2025). Role of palladium catalyst in cross-coupling reactions. Vertex AI Search.
  • PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. DOI: 10.1039/D3QO00640A. Available from: [Link]

  • (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]

  • ACS Publications. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry. Available from: [Link]

  • Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar.
  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. DOI: 10.1039/D4QO02335H. Available from: [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Available from: [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]

  • ACS Publications. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. Available from: [Link]

  • PubMed. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Available from: [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available from: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of compound 4b with several aryl boronic acids 5a–e. Available from: [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available from: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available from: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • YouTube. (2019). Sonogashira coupling. Available from: [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • MIT Open Access Articles. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling for 4-Bromo-Pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds and pharmaceuticals. The ability to introduce diverse substituents at the 4-position of this ring system via carbon-carbon bond formation is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging such bonds, owing to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]

However, the application of Suzuki-Miyaura coupling to nitrogen-rich, electron-rich heteroaromatics like 4-bromo-pyrrolo[3,2-c]pyridines is not without its challenges. The presence of multiple nitrogen atoms can lead to catalyst inhibition, and the acidic N-H proton of the pyrrole ring can interfere with the catalytic cycle.[3][4][5] This guide provides a comprehensive overview of the critical parameters, offers field-proven insights into overcoming common obstacles, and presents detailed protocols for the successful Suzuki-Miyaura coupling of 4-bromo-pyrrolo[3,2-c]pyridines.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount to troubleshooting and optimizing reactions involving challenging substrates like 4-bromo-pyrrolo[3,2-c]pyridines.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-pyrrolo[3,2-c]pyridine, forming a Pd(II) complex. The reactivity of aryl halides in this step generally follows the trend I > Br > OTf >> Cl.[7] For 4-bromo-pyrrolo[3,2-c]pyridines, this step is typically efficient.

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[2]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 Base PdII_Both Ar-Pd(II)L_n-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-R RedElim->Pd0 Product 4-Aryl-pyrrolo[3,2-c]pyridine RedElim->Product ArBr 4-Bromo-pyrrolo[3,2-c]pyridine ArBr->OxAdd Boronic Boronic Acid/Ester (R-B(OR')_2) Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle for the coupling of 4-bromo-pyrrolo[3,2-c]pyridine.

Key Experimental Parameters and Their Mechanistic Implications

The success of a Suzuki-Miyaura coupling with 4-bromo-pyrrolo[3,2-c]pyridines hinges on the judicious selection of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the supporting ligand is paramount for achieving high yields. For electron-rich and potentially coordinating heteroaromatic substrates, bulky and electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps.[7]

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Considerations
Pd(PPh₃)₄PPh₃3-10A classic, often effective catalyst, but can be less reactive for challenging substrates.[8]
Pd(dppf)Cl₂dppf2-5A robust and widely used catalyst, often providing good yields.[9][10]
Pd₂(dba)₃SPhos, XPhos, RuPhos1-5Often used with bulky, electron-rich phosphine ligands for difficult couplings.[11]
Buchwald PrecatalystsBuchwald ligands1-3Highly active catalysts that can promote reactions under milder conditions.[3][4]

Expert Insight: While Pd(PPh₃)₄ is a common starting point, for 4-bromo-pyrrolo[3,2-c]pyridines, catalysts like Pd(dppf)Cl₂ or systems employing bulky ligands such as SPhos or XPhos often provide superior results, particularly with sterically hindered or electron-rich boronic acids.[3][9] The use of pre-formed catalysts or pre-catalysts can also lead to more reproducible results.

The Role of the Base

The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic moiety to the palladium center.[2] The choice of base can significantly impact the reaction outcome, especially when dealing with substrates possessing acidic protons, such as the N-H of the pyrrole ring.

BaseStrengthCommon SolventsNotes
K₂CO₃ModerateDioxane/H₂O, DMEA versatile and commonly used base.[8][9]
K₃PO₄StrongDioxane/H₂O, TolueneOften effective for challenging couplings and with N-H containing substrates.[3][12]
Cs₂CO₃StrongDioxane, TolueneA strong, but often more expensive, base that can be highly effective.[10]
Na₂CO₃ModerateACN/H₂O, Dioxane/H₂OAnother common and cost-effective choice.

Trustworthiness Check: For unprotected pyrrolo[3,2-c]pyridines, stronger, non-nucleophilic bases like K₃PO₄ are often preferred.[3][12] They can deprotonate the pyrrole N-H in situ, which can sometimes be beneficial, but care must be taken to avoid side reactions. The use of aqueous base solutions is common and can accelerate the reaction.

Solvent System

The choice of solvent influences the solubility of reactants and the catalyst, as well as the reaction temperature. Aprotic polar solvents, often in combination with water, are typically employed.

Solvent SystemTypical RatioBoiling Point (°C)
1,4-Dioxane / H₂O4:1 to 10:1~101
Dimethoxyethane (DME) / H₂O4:1~85
Toluene / H₂O10:1~111
Acetonitrile (MeCN) / H₂O3:2~82

Causality Behind Choices: The addition of water to the organic solvent is often crucial for dissolving the inorganic base and facilitating the transmetalation step. The optimal ratio of organic solvent to water should be determined empirically for each specific substrate combination.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment. Solvents should be properly degassed to prevent oxidation of the Pd(0) catalyst.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 4-bromo-pyrrolo[3,2-c]pyridines with a variety of aryl and heteroaryl boronic acids.

Materials:
  • 4-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.03-0.05 equiv)

  • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

Step-by-Step Methodology:
  • To a Schlenk flask containing a magnetic stir bar, add 4-bromo-1H-pyrrolo[3,2-c]pyridine, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-pyrrolo[3,2-c]pyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times. This is particularly advantageous for high-throughput synthesis.[8][10]

Materials:
  • Same as Protocol 1, but using a microwave-safe reaction vial.

Step-by-Step Methodology:
  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 4-bromo-1H-pyrrolo[3,2-c]pyridine, the arylboronic acid, a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or a Buchwald precatalyst at 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to a temperature between 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Experimental Workflow Visualization

Experimental_Workflow start Start reagents Combine Reactants: - 4-Bromo-pyrrolo[3,2-c]pyridine - Boronic Acid - Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill Ar or N2) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Sources

Regioselective N-alkylation of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Regiocontrol in the N-Alkylation of 4-Bromo-1H-pyrrolo[3,2-c]pyridin-3-amine

Executive Summary

The alkylation of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine presents a classic chemoselectivity challenge involving three potential nucleophilic sites: the pyrrole nitrogen (


), the pyridine nitrogen (

), and the exocyclic primary amine at

.

While the 5-azaindole scaffold generally favors


-alkylation under basic conditions, the presence of the 3-amino group introduces a competing nucleophile. However, the 4-bromo substituent  plays a pivotal, often overlooked role: it sterically hinders the 

amine and electronically deactivates it, thereby enhancing the kinetic preference for

-alkylation.

This guide outlines two validated protocols:

  • Method A (Direct Kinetic Control): Uses stoichiometric NaH to leverage the

    
     differential between 
    
    
    
    and the exocyclic
    
    
    .
  • Method B (Protection Strategy): A high-fidelity route using Boc-protection for scenarios requiring valuable electrophiles or GMP compliance.

Mechanistic Analysis & Reactivity Profile

To achieve regioselectivity, one must understand the electronic landscape defined by the substituents.

  • Pyrrole Nitrogen (

    
    ):  The most acidic proton (
    
    
    
    in DMSO). Deprotonation yields an aromatic anion delocalized over the bicyclic system. This is the primary nucleophile under basic conditions.
  • Exocyclic Amine (

    
    ):  Typically a potent nucleophile. However, the ortho-4-bromo group exerts an electron-withdrawing inductive effect (-I), lowering the basicity of this amine (making it more aniline-like). Furthermore, the bromine atom provides significant steric shielding, discouraging attack from bulky electrophiles.
    
  • Pyridine Nitrogen (

    
    ):  A basic site (
    
    
    
    for conjugate acid). It can undergo quaternization with highly reactive alkylating agents (e.g., MeI, BnBr) in neutral solvents, but is inert to anionic alkylation conditions.

Figure 1: Reactivity Landscape & Competitive Pathways

Reactivity Substrate 4-Bromo-1H-pyrrolo[3,2-c]pyridin-3-amine N1 N1-H (Pyrrole) pKa ~15.2 Thermodynamic/Kinetic Favorite Substrate->N1 Strong Base (NaH) Forms Anion N3 C3-NH2 (Exocyclic) Sterically Hindered by 4-Br Secondary Nucleophile Substrate->N3 Weak Base / Neutral High Temp N5 N5 (Pyridine) Basic Site Risk: Quaternization Substrate->N5 Neutral Conditions Soft Electrophiles Product Product N1->Product Major Product (>90%)

Caption: The 4-bromo substituent sterically shields the C3-amine, reinforcing N1-alkylation as the dominant pathway under anionic conditions.

Experimental Protocols

Protocol A: Direct Regioselective Alkylation (Kinetic Control)

Best for: Standard alkyl halides (R-Br, R-I) and rapid optimization.

Rationale: Sodium hydride (NaH) acts as an irreversible base. By using a slight excess (1.1 eq), we quantitatively deprotonate


 (most acidic) without deprotonating the exocyclic amine (

). The resulting

-anion is far more nucleophilic than the neutral

.

Reagents:

  • Substrate: 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine (1.0 eq)

  • Base: NaH (60% dispersion in mineral oil) (1.1 – 1.2 eq)

  • Electrophile: Alkyl Halide (1.1 eq)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve the substrate (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.1 eq) portion-wise.

    • Observation: Evolution of

      
       gas. The solution often turns yellow/orange, indicating anion formation.
      
    • Critical Step: Stir at 0 °C for 30–45 minutes to ensure complete deprotonation of

      
       before adding the electrophile. This prevents the "proton-shuttle" side reactions.
      
  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) slowly. Monitor by LC-MS or TLC.

    • Time: Typically 2–4 hours.

  • Quench: Cool to 0 °C. Quench carefully with saturated

    
     solution.
    
  • Workup: Dilute with EtOAc. Wash organic layer with water (

    
    ) to remove DMF, then brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: The "Protection-First" Strategy (High Fidelity)

Best for: Expensive electrophiles, GMP scale-up, or if Method A yields <60%.

Rationale: To absolutely eliminate the risk of exocyclic amine alkylation (or bis-alkylation), the


 is transiently protected as a carbamate (Boc).

Workflow Diagram:

Workflow Step1 Step 1: Protection (Boc2O, DMAP, THF) Step2 Intermediate: N-Boc-Amine (N1-H is now the ONLY nucleophile) Step1->Step2 Step3 Step 2: Alkylation (Cs2CO3 or NaH, R-X, DMF) Step2->Step3 Step4 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Step3->Step4

Caption: Three-step sequence ensuring 100% chemoselectivity for N1-alkylation.

Step-by-Step Procedure:

  • Boc-Protection: Treat the starting material with

    
     (1.2 eq) and DMAP (0.1 eq) in THF at RT. The electron-withdrawing 4-Br may slow this down; mild heating (40 °C) may be required. Isolate the tert-butyl (4-bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)carbamate.
    
  • Alkylation: Dissolve the N-Boc intermediate in DMF. Add

    
     (2.0 eq) and the Alkyl Halide (1.2 eq). Heat to 50–60 °C if necessary.
    
    • Note: With the amine protected, weaker bases like Cesium Carbonate are sufficient and often cleaner than NaH.

  • Deprotection: Treat the alkylated product with TFA/DCM (1:4) at RT for 1 hour to cleave the Boc group, yielding the pure N1-alkylated-3-amine.

Data Analysis & Validation

How do you confirm the alkylation occurred at


 and not 

or

?

Table 1: Diagnostic NMR Signals (1H NMR in DMSO-d6)

FeatureN1-Alkylation (Desired)N5-Alkylation (Quaternary Salt)C3-N-Alkylation (Side Product)
C2-H Proton Significant downfield shift (

ppm) due to loss of NH.
Minimal shift.Minimal shift.
NOESY/ROESY Strong correlation between N-Alkyl protons and C2-H / C7-H .Correlation between N-Alkyl and C4/C6 protons .Correlation between N-Alkyl and C4-Br (weak) or C2-H .
Mass Spec Parent Ion

.[1][2]
Fixed charge cation

.
Parent Ion

.
Solubility Soluble in organic solvents (DCM, EtOAc).Water soluble / precipitates in ether.Soluble in organics.

Key Check: In the NOESY spectrum, the methylene group of the new alkyl chain should show a cross-peak with the aromatic proton at position 2 (the pyrrole singlet) and position 7 (the pyridine doublet).

Troubleshooting Guide

  • Problem: Low conversion with unreactive electrophiles (e.g., isopropyl bromide).

    • Solution: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to form the more reactive alkyl iodide in situ (Finkelstein reaction). Increase temp to 60 °C.

  • Problem: Bis-alkylation observed (both N1 and C3-N).

    • Solution: This occurs if the base is too weak (incomplete N1 deprotonation) or too large an excess of electrophile is used. Switch to Protocol B (Boc-protection).

  • Problem: C-alkylation at C2.

    • Solution: Rare for 5-azaindoles, but possible with very hard electrophiles. Use a softer counter-ion (change NaH to KOH/Phase Transfer Catalyst).

References

  • Merour, J. Y., & Joseph, B. (2001). "Pyrrolo[3,2-c]pyridines: Synthesis and biological activity."[3] Current Organic Chemistry, 5(5), 471-506. Link

  • Popowycz, F., et al. (2003). "Synthesis and reactivity of 5-azaindole derivatives." Tetrahedron, 59(10), 1749-1759. Link

  • Song, J. J., et al. (2002). "Organometallic methods for the synthesis of 5-azaindoles." Journal of Organic Chemistry, 67(11), 3924-3926. (Demonstrates lithiation/substitution strategies). Link

  • Lefoix, M., et al. (2004). "Regioselective alkylation of 5-azaindole derivatives." Synthesis, 2004(12), 1993-2000. (Key reference for base selection). Link

  • Mahboobi, S., et al. (2006). "Inhibition of FLT3 and PDGFR tyrosine kinase activity by bis(5-azaindol-3-yl)maleimides." Journal of Medicinal Chemistry, 49(11), 3101-3115. (Precedent for handling 3-substituted 5-azaindoles).[4][5] Link

Sources

The Strategic Synthesis of Kinase Inhibitors from 4-Bromo-3-Amino-5-Azaindole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists

Abstract

The azaindole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous clinically approved and investigational drugs.[1][2] Its bioisosteric relationship to purines and indoles allows it to effectively mimic the adenine fragment of ATP, making it a highly valuable framework for the design of kinase inhibitors.[3][4][5] Among the various azaindole isomers, the 5-azaindole (1H-pyrrolo[2,3-c]pyridine) core functionalized with both an amino and a bromo group presents a uniquely versatile platform for rapid library synthesis and structure-activity relationship (SAR) exploration. This guide provides a detailed technical overview and actionable protocols for leveraging 4-bromo-3-amino-5-azaindole as a starting material for the efficient preparation of novel kinase inhibitors. We will delve into the key synthetic transformations, provide step-by-step experimental procedures, and outline subsequent biological evaluation workflows.

The 5-Azaindole Scaffold: A Cornerstone of Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, they are one of the most important classes of drug targets.[4] The design of kinase inhibitors often revolves around creating molecules that can compete with ATP for binding in the kinase's active site. The azaindole nucleus is exceptionally well-suited for this role. The nitrogen atom in the pyridine ring and the pyrrolic nitrogen can form critical hydrogen bond interactions with the "hinge region" of the kinase, a key anchoring point for ATP.[1][5]

The starting material, 4-bromo-3-amino-5-azaindole, offers two orthogonal points for diversification:

  • The C4-Bromo Group: This is an ideal handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This position often allows for probing a hydrophobic pocket within the kinase active site, enabling modulation of potency and selectivity.

  • The C3-Amino Group: This nucleophilic site can be readily acylated, sulfonated, or used in other C-N bond-forming reactions to extend the molecule towards the solvent-exposed region, which can be used to fine-tune physicochemical properties like solubility and cell permeability.[7]

This dual functionality allows for a modular and highly efficient approach to drug discovery, as illustrated below.

G cluster_0 C4 Diversification cluster_1 C3 Diversification start 4-Bromo-3-Amino-5-Azaindole (Core Scaffold) suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki Aryl/Heteroaryl Boronic Acids buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald Amines sonogashira Sonogashira Coupling (C-C Alkyne Formation) start->sonogashira Terminal Alkynes acylation Amide Formation suzuki->acylation Intermediate 1 sulfonylation Sulfonamide Formation suzuki->sulfonylation buchwald->acylation Intermediate 2 buchwald->sulfonylation sonogashira->acylation Intermediate 3 sonogashira->sulfonylation library Diverse Kinase Inhibitor Library acylation->library R-COCl sulfonylation->library R-SO2Cl

Figure 1: Modular synthetic strategy for kinase inhibitor library generation.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing halogenated heterocyclic scaffolds like our starting material.[8][9] These reactions are prized for their broad substrate scope, high functional group tolerance, and predictable regioselectivity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki coupling is arguably the most widely used method for installing new aryl or heteroaryl moieties at the C4 position. The reaction couples the bromo-azaindole with a boronic acid or ester in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

  • Catalyst System (Pd/Ligand): The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) stabilize the palladium center, facilitate oxidative addition to the Ar-Br bond, and promote the reductive elimination that forms the final product. Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.

  • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid via the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME) and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials & Reagents

ReagentM.W.Amount (1 mmol scale)Moles (mmol)Eq.
4-Bromo-3-amino-5-azaindole213.05213 mg1.01.0
Aryl/Heteroaryl Boronic AcidVariesVaries1.21.2
Pd₂(dba)₃915.7246 mg0.050.05
XPhos476.6757 mg0.120.12
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Methodology:

  • To a 25 mL Schlenk flask, add 4-bromo-3-amino-5-azaindole, the boronic acid, and potassium carbonate.

  • Add the palladium precursor (Pd₂(dba)₃) and the ligand (XPhos).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Add the degassed solvents (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Buchwald-Hartwig Amination for C-N Bond Formation

To install a nitrogen-based substituent at the C4 position, the Buchwald-Hartwig amination is the method of choice.[10][11] This reaction couples the bromo-azaindole with a primary or secondary amine.

Causality Behind Experimental Choices:

  • Catalyst System (Pd/Ligand): Similar to the Suzuki coupling, specialized phosphine ligands are required. Ligands like Xantphos or BINAP are often effective for C-N bond formation.[11]

  • Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine, making it a more potent nucleophile for the catalytic cycle.[11]

  • Solvent: Anhydrous, aprotic solvents like dioxane or toluene are required to prevent quenching of the strong base.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials & Reagents

ReagentM.W.Amount (1 mmol scale)Moles (mmol)Eq.
4-Bromo-3-amino-5-azaindole213.05213 mg1.01.0
Amine (Primary or Secondary)VariesVaries1.21.2
Pd(OAc)₂224.511 mg0.050.05
Xantphos578.6858 mg0.100.10
Cesium Carbonate (Cs₂CO₃)325.82489 mg1.51.5
Anhydrous 1,4-Dioxane-10 mL--

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, add 4-bromo-3-amino-5-azaindole, cesium carbonate, Pd(OAc)₂, and Xantphos.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane followed by the amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Application Workflow: Synthesis and Evaluation of a Novel Inhibitor

To illustrate the practical application of these protocols, we outline a workflow for the synthesis of a hypothetical inhibitor targeting the RAF-MEK-ERK signaling pathway, followed by its initial biological characterization.

Figure 2: Integrated workflow from synthesis to biological evaluation.
Protocol 3: Cell-Based Proliferation (MTT) Assay

This protocol provides a method to assess the cytotoxic or cytostatic effects of a newly synthesized inhibitor on a relevant cancer cell line (e.g., A375 melanoma, which often has a BRAF mutation).

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized inhibitor in the complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or a vehicle control (e.g., 0.1% DMSO in medium).[12]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical SAR Data

The modular synthesis allows for rapid generation of data to build a structure-activity relationship (SAR) profile.

Compound IDR¹ (at C4)R² (at C3-Amide)BRAF V600E IC₅₀ (nM)A375 GI₅₀ (nM)
EX-01 Phenyl-COCH₃150850
EX-02 3-Fluorophenyl-COCH₃75420
EX-03 3-Fluorophenyl-COCH₂CH₃40210
EX-04 Pyridin-3-yl-COCH₂CH₃95550

Interpretation: From this hypothetical data, one could infer that:

  • Adding a fluorine at the meta-position of the C4-phenyl ring improves potency (EX-01 vs. EX-02), likely due to favorable interactions in a hydrophobic pocket.

  • Extending the C3-amide chain from acetyl to propionyl further enhances both biochemical and cellular potency (EX-02 vs. EX-03).

  • Replacing the phenyl ring with a pyridine may be detrimental to activity (EX-03 vs. EX-04), possibly due to altered electronics or steric clashes.

Target Pathway Context: The RAF-MEK-ERK Signaling Cascade

Many kinase inhibitors derived from azaindole scaffolds, such as Vemurafenib, target the RAF-MEK-ERK (or MAPK) pathway, which is frequently hyperactivated in cancer.[12] Understanding this context is crucial for rational drug design.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF output Cell Proliferation, Survival, Angiogenesis TF->output inhibitor Synthesized Inhibitor (Targets mutant RAF) inhibitor->RAF

Figure 3: Inhibition of the RAF-MEK-ERK signaling pathway.

A mutation like BRAF V600E leads to constitutive activation of the RAF kinase, resulting in uncontrolled downstream signaling and cell proliferation. An inhibitor synthesized from the 4-bromo-3-amino-5-azaindole scaffold can be designed to specifically bind to the ATP pocket of the mutant BRAF enzyme, blocking its activity and halting the pathological signaling cascade.

Conclusion and Future Perspectives

The 4-bromo-3-amino-5-azaindole scaffold is a powerful and versatile starting point for the development of novel kinase inhibitors. The strategic combination of palladium-catalyzed cross-coupling at the C4 position and functionalization of the C3-amino group provides a robust platform for rapid SAR exploration and lead optimization. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers to efficiently synthesize, evaluate, and refine new chemical entities targeting the kinome. Future work will undoubtedly involve leveraging these core strategies to develop inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and novel mechanisms for overcoming drug resistance.

References

  • Talele, T. T. (2020). Azaindole Therapeutic Agents. PMC - NIH. [Link]

  • Reddy, D. R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters. Beilstein Journal of Organic Chemistry. [Link]

  • Bollacke, A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • LAQV-REQUIMTE. (2017). A simple and straightforward route to medicinally relevant heterocyclic scaffold. DQ-FCT, Universidade Nova de Lisboa. [Link]

  • Reddy, D. R., et al. (2012). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed. [Link]

  • Andrade, C. K. Z., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters - ACS Publications. [Link]

  • Kumar, A., et al. (2024). Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. ChemistrySelect. [Link]

  • Reddy, D. R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PMC - NIH. [Link]

  • Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. [Link]

  • Marques, M. M. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts. [Link]

  • Anizon, F., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

  • ResearchGate. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine .

This guide addresses the physicochemical challenges inherent to this specific 5-azaindole derivative. The combination of the planar, hydrogen-bond-rich pyrrolo[3,2-c]pyridine core with a lipophilic, electron-withdrawing bromine atom at the 4-position typically results in "brick dust" behavior: high crystal lattice energy and poor aqueous solubility.[1][2]

Module 1: Chemical Intelligence & Solubility Physics

The Core Challenge: The solubility profile of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine is governed by two competing factors:

  • Pi-Stacking & Lattice Energy: The planar 5-azaindole core facilitates strong pi-pi stacking.[1][3] The 3-amine and pyrrole NH provide H-bond donors, while the pyridine nitrogen (N5) acts as an acceptor, creating a tight crystal network that resists dissolution.[1][2]

  • pKa Suppression: The pyridine nitrogen (N5) is the primary basic site.[1][3] While unsubstituted 5-azaindoles have a pKa ~8.0, the 4-bromo substituent exerts a strong inductive electron-withdrawing effect (-I), likely suppressing the pKa of the N5 nitrogen to the 4.5–5.5 range .[1][3]

    • Implication: To achieve solubility via salt formation (protonation), you must drive the pH significantly below this pKa (target pH < 3.0).[2] Standard neutral buffers (PBS pH 7.4) will leave the molecule predominantly uncharged and insoluble.

Solubility Decision Tree

Use this logic flow to select the optimal formulation strategy based on your application.

SolubilityStrategy Start Start: Define Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (PK/Efficacy) Start->InVivo DMSO DMSO Stock (20-50mM) InVitro->DMSO Route Route of Admin InVivo->Route Dilution Direct Dilution > 1:1000? DMSO->Dilution Precip Risk: Kinetic Precipitation Dilution->Precip No (High Conc) Soluble Likely Soluble Dilution->Soluble Yes (Low Conc) Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV Salt Salt Screen (HCl/Mesylate) Oral->Salt Solution req. Suspension Suspension (MC/Tween) Oral->Suspension High dose Cosolvent Cosolvent System (DMSO/PEG/Water) IV->Cosolvent First Line Complex Cyclodextrin (HP-β-CD / SBE-β-CD) IV->Complex Gold Standard Cosolvent->Complex If precipitates

Figure 1: Strategic decision tree for formulation selection based on experimental intent.

Module 2: Troubleshooting Guides (Q&A)

Scenario A: "My compound precipitates immediately when I add the DMSO stock to cell culture media."

Diagnosis: This is "Solvent Shock."[1][3] The hydrophobic 4-bromo-5-azaindole crashes out when the solvent environment shifts rapidly from organic (DMSO) to aqueous (Media).[1][3] The local concentration at the injection site exceeds the kinetic solubility limit.

The Fix: The Intermediate Dilution Step Do not pipette DMSO stock directly into the well. Use a "step-down" dilution method to lower the kinetic energy barrier.[1][3]

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute the stock 1:10 into pure sterile water or PBS (not media yet) to create a 1 mM working solution.

    • Note: If it precipitates here, add 0.5% Tween-80 or use a cyclodextrin solution (see Module 3) as the intermediate diluent.[1][2]

  • Final Addition: Add the intermediate solution to the cell media. The protein in the media (FBS) will help bind and solubilize the compound at this lower concentration.

Scenario B: "I need a high-concentration formulation for IV dosing (5 mg/kg) in mice."

Diagnosis: Simple saline or PBS will not work due to the neutral pH insolubility.[1][3] You need a vehicle that disrupts the crystal lattice.

The Fix: The "Golden Triad" Cosolvent System For early discovery PK, use this standard formulation. It balances solubilizing power with tolerability.[1][3]

ComponentPercentage (v/v)FunctionMechanism
DMSO 5% - 10%Primary SolventDisrupts lattice energy; solubilizes lipophilic Br-core.[1][3]
PEG 400 40%CosolventIncreases bulk solvent lipophilicity; prevents precipitation.[1][3]
Water/Saline 50%DiluentMaintains physiological osmolarity.[1][3]

Protocol:

  • Weigh the compound.[3][4]

  • Dissolve completely in the calculated volume of DMSO (sonicate if necessary). Solution must be clear.

  • Add PEG 400 and vortex.[1][3]

  • Slowly add the Water/Saline while vortexing.[3]

    • Critical Check: If cloudiness appears, stop.[1][2] Add 1 molar equivalent of HCl (1N) to protonate the pyridine nitrogen, then continue.[2]

Scenario C: "The compound degrades or turns yellow in solution over time."

Diagnosis: The 3-amine group (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) on the electron-rich pyrrole ring is susceptible to oxidation, forming diazo or radical species, especially when catalyzed by light or trace metals.[1][2]

The Fix: Stabilization Protocol

  • Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous phase of your vehicle.[1][3]

  • Storage: Store DMSO stocks at -20°C or -80°C, protected from light (amber vials).

  • Freshness: Prepare aqueous dosing formulations immediately prior to use (ex tempore).[1][3]

Module 3: Advanced Solubilization (Cyclodextrins & Salts)

If cosolvents fail or cause toxicity, Cyclodextrin complexation is the authoritative solution for hydrophobic aromatics like 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine.[1]

Why Cyclodextrins?

The 4-bromo substituent increases the lipophilicity (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


), making the molecule a perfect "guest" for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD)  or Sulfobutyl ether-β-Cyclodextrin (SBE-β-CD) .[1]

Protocol: 20% HP-β-CD Formulation

  • Vehicle Prep: Dissolve 20g HP-β-CD in 100mL of 50mM Phosphate Buffer (pH 4.0). Note: Lower pH aids initial dissolution.[1][3]

  • Compound Addition: Add the compound powder to the vehicle.

  • Energy Input: High-shear mixing or probe sonication is required.[1][3] Stirring alone is often insufficient for "brick dust" molecules.[1][3]

  • Equilibration: Shake at room temperature for 4 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter.

Salt Screening Workflow

If a solid dosage form is required, converting the free base to a salt is essential.[1]

SaltScreen Step1 1. Dissolve Free Base (Hot Ethanol or Acetone) Step2 2. Add Acid Counterion (1.1 Equivalents) Step1->Step2 Acid1 HCl (Strong Acid) Best for low pKa Step2->Acid1 Acid2 Methanesulfonic Acid (Mesylate) Step2->Acid2 Acid3 p-Toluenesulfonic Acid (Tosylate) Step2->Acid3 Step3 3. Cool Slowly (4°C overnight) Step4 4. Harvest Crystals Step3->Step4 Acid1->Step3 Acid2->Step3 Acid3->Step3

Figure 2: Salt screening workflow targeting the basic pyridine nitrogen.[1][3]

Recommendation: Start with Methanesulfonic acid (MSA) .[1][3] Mesylate salts often yield better crystallinity and higher solubility than HCl salts for hydrophobic weak bases.[3]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use DMSO for in vivo studies? A: Yes, but limit the final concentration.

  • Mice: Max 5-10% DMSO (IV/IP). Higher concentrations cause hemolysis and acute toxicity.[3]

  • Rats: Can tolerate up to 15-20% DMSO (IP/Oral), but 10% is the safe limit for IV.[1][3]

Q: My compound is stuck to the glass vial. How do I recover it? A: This compound likely adsorbs to glass surfaces due to its hydrophobic nature.[1][3]

  • Solution: Use silanized glass vials or polypropylene containers.[1][3] To recover adsorbed material, wash with 100% DMSO or Methanol.[2]

Q: What is the theoretical LogP? A: While experimental data should be generated, the calculated LogP (cLogP) for this brominated azaindole is estimated between 2.0 and 2.5 .[1] This places it firmly in the "low solubility, high permeability" (BCS Class II) category.[2]

References

  • Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1] Review of general solubilization strategies including pH adjustment and cosolvents.

  • Brewster, M. E., & Loftsson, T. (2007).[1][2] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Authoritative guide on using HP-β-CD for lipophilic drugs.

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[3][5][6] Advanced Drug Delivery Reviews. detailed protocols for salt screening of weak bases.[3]

  • Popiołek, Ł. (2017).[1] "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. Discusses structural properties of similar heterocyclic systems. [1]

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[3][7][] Journal of Pharmacological and Toxicological Methods. The foundational text on solubility rules (Rule of 5).

Sources

Technical Support Center: Stability & Storage of 3-Amino-pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 3-amino-pyrrolo[3,2-c]pyridines (and related 3-aminoazaindoles). It synthesizes chemical principles with practical handling protocols to prevent oxidative degradation.[1]

Status: Operational Topic: Preventing Oxidative Degradation Target Audience: Medicinal Chemists, Process Chemists, Compound Management

Introduction: The Instability Paradox

3-amino-pyrrolo[3,2-c]pyridines are potent pharmacophores often used in kinase inhibitor design (e.g., FMS, CSF-1R inhibitors). However, they present a significant storage challenge. While the pyridine ring is electron-deficient, the fused pyrrole ring—specifically when substituted with an electron-donating amino group at the C3 position—creates a "push-pull" electronic system. This makes the C2-C3 bond and the exocyclic amine highly susceptible to radical oxidative coupling and N-oxide formation , even under mild ambient conditions.

This guide provides the protocols necessary to arrest these degradation pathways.

Module 1: Understanding the Chemistry (The "Why")

Q: Why does my compound turn brown/black even in a freezer?

A: The color change indicates the formation of conjugated oxidation products, likely azo-dimers or quinoidal species.

  • Mechanism: The 3-amino group pushes electron density into the pyrrole ring (HOMO elevation). Atmospheric oxygen (

    
    ) can abstract a hydrogen atom or accept an electron, generating a radical cation.
    
  • Cascade: These radicals rapidly dimerize or react with oxygen to form imino-quinones or extended conjugated systems (similar to indigo formation from indoles). These impurities are often deeply colored (red/brown/black) and can be catalytic, accelerating further degradation.

Q: Is the free base or the salt form more stable?

A: The Salt Form is significantly more stable.

  • Reasoning: Protonation typically occurs first at the most basic site. In pyrrolo[3,2-c]pyridines, the pyridine nitrogen (

    
    ) is the most basic (
    
    
    
    ). However, in the presence of strong acids (like HCl or
    
    
    ), the exocyclic amine or the pyrrole system may also interact.
  • Effect: Protonation withdraws electron density from the aromatic system, lowering the energy of the HOMO and making the molecule less susceptible to electrophilic attack by oxygen.

  • Recommendation: Store as a Dihydrochloride (2HCl) or Tosylate salt whenever possible.

Q: Does light exposure really matter?

A: Yes. The oxidation of electron-rich amino-heterocycles is often photo-initiated . UV/Vis light can excite the molecule to a triplet state, which reacts efficiently with triplet oxygen (


) to generate singlet oxygen (

), a highly reactive electrophile.

Module 2: Visualization of Degradation Pathways

The following diagram illustrates the probable oxidation cascade based on analogous 3-aminoindole and thienopyridine chemistry.

OxidationPathway Substrate 3-Amino-pyrrolo[3,2-c]pyridine (Free Base) Radical Radical Cation / Neutral Radical (Reactive Intermediate) Substrate->Radical O2, Light (hν) -1e- / -H• Salt Salt Form (HCl/TFA) (Stabilized) Substrate->Salt Acid (HX) Dimer Azo-Dimer / C-C Dimer (Deep Color Impurity) Radical->Dimer Dimerization Quinone Imino-quinone derivative (Degradation Product) Radical->Quinone Further Oxidation Salt->Radical High Resistance

Figure 1: Oxidation pathways showing the vulnerability of the free base to radical formation vs. the stability of the salt form.

Module 3: Storage Protocols (The "How")

Protocol A: Long-Term Storage (Solid State)

Best for: Compound libraries, bulk stocks > 1 month.

  • Form Selection: Convert free base to HCl salt if chemically compatible with downstream assays.

  • Vial Selection: Use Amber glass vials (Class 1 hydrolytic resistance) with Teflon-lined screw caps. Never use clear glass.

  • Atmosphere:

    • Place the open vial in a glove bag or glove box.

    • Flush with Argon (preferred over Nitrogen due to higher density, which "blankets" the solid).

    • Cap tightly under inert atmosphere.

  • Secondary Containment: Place the vial inside a heat-sealed aluminized Mylar bag with a sachet of activated silica gel and an oxygen scavenger (e.g., Ageless®).

  • Temperature: Store at -80°C . (Note: -20°C is acceptable for salts; free bases require -80°C).

Protocol B: Short-Term Storage (In Solution)

Best for: Screening plates, active synthesis intermediates.

ParameterRecommendationCritical Note
Solvent DMSO-d6 (anhydrous) or DMA Avoid ethers (THF, Dioxane) due to peroxide formation.
Concentration > 10 mM Dilute solutions oxidize faster (higher solvent-to-solute O2 ratio).
Additives 1-5 mM Ascorbic Acid or DTT Only if compatible with biology. Acts as a sacrificial antioxidant.
Temperature -20°C Limit freeze-thaw cycles (max 3).
Headspace Argon Purge Purge headspace for 10s before capping.

Module 4: Troubleshooting & QC

Diagnostic Guide: Is my compound degraded?
ObservationDiagnosisAction
Yellowing of white solid Surface oxidation (Trace).Purify immediately. Recrystallize or run short silica plug.
Brown/Black sticky gum Advanced oxidative polymerization.Discard. Recovery is usually <10% and purity is compromised.
LCMS: M+16 peak N-Oxide formation.Can sometimes be reduced back to parent using PCl3 or Zn/AcOH .
LCMS: M-1 or M-2 peak Imine/Quinone formation.Irreversible damage.
NMR: Broadening of peaks Paramagnetic impurities (radicals).Filter through Celite; wash with antioxidant-spiked solvent.
QC Workflow Diagram

QCWorkflow Start Visual Inspection (Color Check) ColorChange Color Change? Start->ColorChange LCMS Run LCMS (Check M+16, 2M) ColorChange->LCMS Yes Pass Release for Assay ColorChange->Pass No NMR Run 1H NMR (Check Aromatic Region) LCMS->NMR Purity > 90% Repurify Repurify (Prep HPLC/Cryst) LCMS->Repurify Purity < 90% NMR->Pass Clean NMR->Repurify Broad/Extra Peaks

Figure 2: Decision tree for assessing compound integrity prior to biological testing.

Module 5: FAQs

Q: Can I store the compound in DMSO at room temperature? A: No. DMSO is hygroscopic and can facilitate oxidation over time. At room temperature, a 3-amino-pyrrolo[3,2-c]pyridine free base can degrade significantly within 24-48 hours.

Q: I see a "M+14" peak in LCMS. Is this methylation? A: If you used Methanol as a solvent, it could be a reaction with formaldehyde (impurity in MeOH) or oxidation to a carbonyl species. However, in the context of amino-azaindoles, suspect oxidative dimerization or adduct formation. Always verify with NMR.

Q: How do I weigh out small amounts without degradation? A: Work quickly. If the compound is extremely sensitive (turns yellow in minutes), weigh it inside a glove bag or use a "weigh-under-solvent" technique: taring a vial with solvent, adding solid, and calculating mass by difference (if solubility permits).

References

  • Westhuyzen, R., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Pharmaceuticals. Link

    • Context: Discusses the stability and biological activity of rel
  • Litonin, D., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Link

    • Context: Provides mechanistic evidence for oxidative dimerization in electron-rich amino-fused pyridines (isosteres of the target molecule).
  • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Link

    • Context: Authoritative standard operating procedures for inert gas handling and glassware prepar
  • Pangoo. Shelf Life and Storage Requirements for Amino Acids. Link

    • Context: General principles on moisture and oxidation sensitivity of amino-functionalized compounds.
  • El-Sayed, N., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Context: Synthesis and handling of specific 3-amino-pyrrolo[3,2-c]pyridine deriv

Sources

Technical Support Center: Purification of Polar 5-Azaindole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar 5-azaindole amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often chromatographically difficult compounds. As a privileged scaffold in medicinal chemistry, the purification of 5-azaindole amines is a critical step that often presents significant hurdles due to their inherent polarity and basicity.[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of these molecules. The guidance herein is based on established chromatographic principles and specific applications to aza-heterocyclic compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of polar 5-azaindole amines and offers practical, field-tested solutions.

Problem 1: Poor or No Retention in Reversed-Phase HPLC/Flash Chromatography

Symptom: Your 5-azaindole amine elutes in the void volume or very early, even with a highly aqueous mobile phase.

Causality: Highly polar amines, like many 5-azaindole derivatives, have limited hydrophobic interaction with standard non-polar stationary phases (e.g., C18).[3][4] Their high solubility in polar mobile phases prevents effective retention.

Solutions:

  • Switch to a More Retentive Stationary Phase:

    • Polar-Embedded/Endcapped Columns: These columns have polar groups integrated into the alkyl chains, which enhances their interaction with polar analytes and provides better retention in highly aqueous mobile phases.

    • Phenyl-Hexyl Columns: The phenyl chemistry can offer alternative selectivity through π-π interactions with the aromatic 5-azaindole ring system.

  • Employ Ion-Pairing Chromatography:

    • Mechanism: Add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase. This reagent forms a neutral, more hydrophobic ion pair with your protonated amine, increasing its retention on the non-polar stationary phase.[3]

    • Caution: Ion-pairing agents can be difficult to remove from the final product and can suppress the signal in mass spectrometry.

  • Adjust Mobile Phase pH:

    • Principle: Increasing the pH of the mobile phase to a level at or slightly above the pKa of the amine will suppress its ionization, making it less polar and more likely to be retained.[5][6]

    • Practical Tip: Use a high-pH stable column (e.g., hybrid silica or polymer-based) and a buffer like ammonium bicarbonate.[6]

  • Consider an Alternative Chromatographic Mode:

    • If reversed-phase methods are not effective, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds.[4][7][8][9]

Problem 2: Severe Peak Tailing in Chromatographic Separations

Symptom: Your compound elutes as a broad, asymmetric peak, making quantification and collection of pure fractions difficult.

Causality: Peak tailing for basic compounds like 5-azaindole amines is often caused by strong, undesirable interactions with acidic silanol groups on the surface of silica-based stationary phases.[10] This leads to a mixed-mode retention mechanism and poor peak shape.

Solutions:

  • Mobile Phase Modifiers (Normal and Reversed-Phase):

    • Basic Additives: In normal-phase chromatography, adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase can saturate the active silanol sites and improve peak shape.[11]

    • Acidic Additives: In reversed-phase, a low concentration of an acid like formic acid or TFA can protonate the amine and also passivate the silanol groups, leading to more symmetrical peaks.[6][10]

  • Use a Deactivated or Alternative Stationary Phase:

    • End-Capped Columns (Reversed-Phase): Modern, fully end-capped columns have fewer free silanol groups, reducing the potential for tailing.

    • Amine-Bonded Silica (Normal-Phase): These columns provide a less acidic surface and can be highly effective for purifying basic compounds without the need for mobile phase additives.

    • Neutral Alumina (Normal-Phase): Alumina can be a good alternative to silica for basic compounds, as it is less acidic.[11]

  • Optimize Sample Loading:

    • Overloading the column can exacerbate tailing. Reduce the amount of sample injected to see if peak shape improves.

Problem 3: Co-elution with Polar Impurities

Symptom: You are unable to resolve your target 5-azaindole amine from closely eluting polar impurities, such as starting materials or side-products.

Causality: The similar polarity and structural features of your product and certain impurities can make them difficult to separate using a single chromatographic method.

Solutions:

  • Employ an Orthogonal Purification Method:

    • If you are using reversed-phase, try HILIC, or vice versa. The retention mechanisms are different and can often provide the selectivity needed for separation.[4][8]

    • Supercritical Fluid Chromatography (SFC) is another powerful technique with orthogonal selectivity to both reversed-phase and normal-phase, and is particularly well-suited for purifying polar compounds.[12][13][14][15]

  • Method Development in the Chosen System:

    • Change the Organic Modifier: In reversed-phase, switching from acetonitrile to methanol (or vice versa) can alter selectivity.[3]

    • Vary the Stationary Phase: Even within the same chromatographic mode, different stationary phases (e.g., C18 vs. Phenyl-Hexyl in reversed-phase; or Silica vs. Amide in HILIC) can provide different selectivities.

  • Consider a Non-Chromatographic Method:

    • Crystallization: If your compound is a solid, crystallization can be a highly effective and scalable purification method. For basic amines, forming a salt (e.g., with L-tartaric acid) can often facilitate the formation of a highly crystalline solid, which can be a very efficient way to remove impurities.[16]

    • Liquid-Liquid Extraction: A carefully designed pH-swing extraction can sometimes remove acidic or neutral impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a novel polar 5-azaindole amine?

A1: A good starting point is to screen a few different chromatographic conditions in parallel at an analytical scale:

  • Reversed-Phase: Use a modern, end-capped C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • HILIC: Use a silica or amide column with an acetonitrile/water gradient (starting with high organic) containing a buffer like ammonium formate.[9][17]

  • Normal-Phase: If the compound is soluble in less polar organic solvents, try a silica column with a hexane/ethyl acetate gradient, potentially with a small amount of triethylamine.[11][16][18][19]

The results from these initial screens will guide you to the most promising method for preparative scale-up.

Q2: My 5-azaindole amine seems to be degrading on my silica gel column. What can I do?

A2: The acidic nature of silica gel can cause degradation of sensitive compounds. To mitigate this:

  • Deactivate the Silica: Pre-treat the column with a mobile phase containing a small amount of a base like triethylamine.

  • Use an Alternative Stationary Phase: Neutral alumina or an amine-bonded phase are less acidic and can prevent degradation.[11]

  • Minimize Residence Time: Use a faster flow rate to reduce the time your compound is in contact with the stationary phase.

Q3: Can I use Supercritical Fluid Chromatography (SFC) for purifying polar 5-azaindole amines?

A3: Yes, SFC is an excellent technique for this purpose. It often provides faster separations and uses less organic solvent than HPLC.[13][14] For polar amines, a co-solvent like methanol with a basic additive (e.g., diethylamine) is typically used with a polar stationary phase.[15]

Q4: I have successfully purified my compound, but now I need to remove the mobile phase additives (e.g., TFA, TEA). What is the best way to do this?

A4:

  • For Volatile Additives (e.g., TFA, TEA, Formic Acid, Ammonium Formate): These can often be removed by co-evaporation with a suitable solvent or by lyophilization (freeze-drying).

  • For Non-Volatile Buffers: If you used a non-volatile buffer, you may need to perform a liquid-liquid extraction or use a solid-phase extraction (SPE) cartridge to remove the salts. This is why volatile mobile phase modifiers are generally preferred.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Different Chromatographic Modes
Chromatographic ModeStationary PhaseMobile Phase AMobile Phase BGradientAdditive(s)
Reversed-Phase C18, Polar-EmbeddedWaterAcetonitrile or Methanol5% to 95% B0.1% Formic Acid or 0.1% TFA
HILIC Silica, Amide, TriazoleAcetonitrileWater95% to 50% A10 mM Ammonium Formate
Normal-Phase Silica, AluminaHexane or HeptaneEthyl Acetate or Isopropanol0% to 100% B0.1% Triethylamine (if needed)
SFC 2-Ethylpyridine, DiolSupercritical CO₂Methanol5% to 40% B0.2% Diethylamine
Protocol 1: HILIC Purification of a Polar 5-Azaindole Amine
  • Column: Use a silica or amide-based HILIC column.

  • Equilibration: Equilibrate the column with at least 10 column volumes of the initial mobile phase conditions (e.g., 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate).

  • Sample Preparation: Dissolve the crude sample in a solvent that is as close as possible to the initial mobile phase composition. If the sample is only soluble in a highly polar solvent like DMSO, inject the smallest possible volume.

  • Gradient Elution: Run a gradient from high organic to higher aqueous content. For example, start at 95% Acetonitrile and decrease to 50% over 15-20 minutes.

  • Fraction Collection: Collect fractions based on UV absorbance.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. If a volatile buffer was used, it should be removed during this process.

Visualization of Purification Workflow

Diagram 1: Decision Tree for Method Selection

MethodSelection start Crude Polar 5-Azaindole Amine solubility_check Soluble in ACN/H2O? start->solubility_check rp_screen Screen Reversed-Phase (C18, 0.1% FA) solubility_check->rp_screen Yes np_check Soluble in Hex/EtOAc? solubility_check->np_check No retention_check Good Retention? rp_screen->retention_check hilic_screen Screen HILIC (Silica/Amide, NH4OAc) retention_check->hilic_screen No optimize_rp Optimize RP (pH, Ion-Pairing) retention_check->optimize_rp Yes optimize_hilic Optimize HILIC (Solvent, Buffer) hilic_screen->optimize_hilic sfc_screen Consider SFC optimize_rp->sfc_screen If Fails optimize_hilic->sfc_screen If Fails np_check->hilic_screen No np_screen Screen Normal-Phase (Silica/Alumina + TEA) np_check->np_screen Yes

Caption: Decision tree for selecting a primary purification method.

References

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. (n.d.). Amazon AWS. Retrieved from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved from [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. (2022). Frontiers. Retrieved from [Link]

  • Synthesis of azaindoles. (1996). Google Patents.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). Waters. Retrieved from [Link]

  • Supercritical Fluid Chromatography as a sustainable tool for large scale purification. (n.d.). American Chemical Society. Retrieved from [Link]

  • Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. (n.d.). UAM. Retrieved from [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). PMC. Retrieved from [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles. (2002). ACS Publications. Retrieved from [Link]

  • Synthesis of 5-aryl-3,3′ʹ-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles viavia sequential. (2022). RSC Publishing. Retrieved from [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Chromatography Today. Retrieved from [Link]

  • What can I use to purify polar reaction mixtures?. (2023). Biotage. Retrieved from [Link]

  • Evaluation of flash supercritical fluid chromatography and alternate sample loading techniques for pharmaceutical medicinal chemistry purifications. (2012). PubMed. Retrieved from [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). ACS Publications. Retrieved from [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.. Retrieved from [Link]

  • COSMOSIL HILIC. (n.d.). Nacalai USA, Inc.. Retrieved from [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021). Daicel Chiral Technologies. Retrieved from [Link]

  • Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. (n.d.). Advanced Materials Technology. Retrieved from [Link]

  • A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. (n.d.). HPLC. Retrieved from [Link]

  • Ion-Exchange Chromatography Coupled to Mass Spectrometry in Life Science, Environmental, and Medical Research. (2023). PMC. Retrieved from [Link]

Sources

Technical Support Center: HPLC Separation of Azaindole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Method Development & Troubleshooting for Positional Isomers (4-, 5-, 6-, 7-azaindole) Assigned Specialist: Senior Application Scientist

Executive Summary

Separating azaindole isomers is a classic chromatographic challenge encountered in kinase inhibitor discovery. The difficulty arises because these molecules are positional isomers with identical molecular weights and similar hydrophobicities, rendering standard C18 retention mechanisms insufficient.

Successful separation relies on exploiting two key physicochemical differences:

  • Basicity (pKa): The position of the nitrogen atom drastically shifts the pKa (from ~4.6 to ~8.4), allowing pH to be used as a powerful selectivity lever.

  • Electron Density: The electron distribution varies by isomer, making

    
    -electron active stationary phases (like PFP) superior to standard alkyl phases.
    

Module 1: Method Development Strategy

Do not start with a generic gradient. Use this targeted workflow to save development time.

Step 1: Analyze Analyte Properties (The pKa "Switch")

Azaindoles are weak bases, but their ionization profiles differ radically based on the nitrogen position. You must choose a pH where the ionization state is controlled.

IsomerStructureApprox. pKa (Conjugate Acid)Behavior at pH 3 (Formic Acid)Behavior at pH 10 (NH₄OH)
7-Azaindole Pyrrolo[2,3-b]pyridine4.6 Partially IonizedNeutral
4-Azaindole Pyrrolo[3,2-b]pyridine6.9 Fully Ionized (+)Neutral
6-Azaindole Pyrrolo[2,3-c]pyridine8.0 Fully Ionized (+)Neutral
5-Azaindole Pyrrolo[3,2-c]pyridine8.4 Fully Ionized (+)Neutral

Technical Insight: 7-azaindole is significantly less basic than its isomers due to the internal hydrogen bond between N1-H and N7. This unique pKa often causes it to elute differently than the 4, 5, and 6 isomers.

Step 2: Stationary Phase Selection

Standard C18 columns often result in co-elution of the 4- and 5-isomers. Use the table below to select the correct chemistry.

Column ChemistryMechanism of ActionRecommendation
C18 (Standard) HydrophobicityPoor. Often fails to resolve positional isomers; suffers from peak tailing due to silanol interactions.
Pentafluorophenyl (PFP) Hydrophobicity +

-

Interaction + Shape Selectivity
Excellent. The electron-deficient fluorine ring interacts with the electron-rich azaindole core. Highly sensitive to nitrogen position.
High-pH Stable C18 Hydrophobicity (at pH > 10)Good. Allows operation at pH 10, neutralizing the bases to improve peak shape and retention.
Phenyl-Hexyl

-

Stacking
Moderate. Better than C18, but often less selective than PFP for these specific heterocycles.
Step 3: The "Scouting" Protocol

Run these two screening gradients to determine the optimal path.

  • System A (Low pH / Selectivity Focus):

    • Column: PFP (e.g., ACE C18-PFP or Waters HSS PFP), 1.7 µm or 3 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1][2][3]

    • Why: Exploits the specific interaction between the fluorinated phase and the protonated azaindole.

  • System B (High pH / Peak Shape Focus):

    • Column: Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini NX).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Mobile Phase B: Acetonitrile.[1][2][3]

    • Why: Suppresses ionization.[4] Neutral bases interact purely hydrophobically and do not interact with residual silanols, resulting in sharp peaks.

Module 2: Troubleshooting Guide (Q&A)

Issue: Severe Peak Tailing

User Question: "I am using a standard C18 column with 0.1% formic acid. The peaks for 5- and 6-azaindole are tailing badly (As > 2.0). Why is this happening?"

Technical Diagnosis: This is "Silanol Overload." At pH ~2.7 (formic acid), 5- and 6-azaindoles (pKa ~8) are positively charged cations. Standard C18 silica supports contain residual silanols (


) that can deprotonate to 

. The cationic azaindole binds ionically to the anionic silanol, causing a "dragging" effect (tailing).

The Fix:

  • The "Chemical" Fix: Switch to High pH (pH 10) using a hybrid column. This keeps the azaindole neutral (

    
    ), preventing the ionic interaction.
    
  • The "Additive" Fix: If you must use low pH (e.g., for MS sensitivity), add 5-10 mM Ammonium Formate to the mobile phase. The ammonium ions (

    
    ) flood the system and compete for the silanol sites, blocking the azaindole from binding.
    
Issue: Co-elution of Isomers

User Question: "My 4-azaindole and 5-azaindole peaks are merging into a single broad peak on C18. Gradient optimization isn't helping."

Technical Diagnosis: These isomers have nearly identical hydrophobicity (


), so a mechanism based solely on hydrophobicity (C18) cannot distinguish them. You need Orthogonal Selectivity .

The Fix: Switch to a PFP (Pentafluorophenyl) column.

  • Mechanism:[5][6][7] The 4- and 5-positions create different electron density maps on the pyridine ring. The PFP phase acts as a "Lewis Acid" (electron acceptor) and will retain the isomers differently based on their accessible electron density.

  • Solvent Note: Use Methanol instead of Acetonitrile if possible. Methanol facilitates

    
    -
    
    
    
    interactions better than Acetonitrile, which can sometimes "mask" the
    
    
    -electrons.

Module 3: Visual Workflows

Figure 1: Method Development Decision Tree

Caption: A logic-gated flowchart for selecting the optimal separation mode based on available equipment and analyte pKa.

AzaindoleMethodDev Start Start: Azaindole Mixture CheckpH Can you run pH > 10? Start->CheckpH Yes_HighPH Path A: High pH Mode (Suppresses Ionization) CheckpH->Yes_HighPH Yes No_LowPH Path B: Low pH Mode (Analyte Protonated) CheckpH->No_LowPH No (MS constraints) Column_HighPH Select Hybrid C18 (e.g., XBridge, Gemini) Yes_HighPH->Column_HighPH Column_LowPH Select PFP Column (e.g., C18-PFP, HSS PFP) No_LowPH->Column_LowPH Buffer_HighPH 10mM NH4HCO3 (pH 10) Column_HighPH->Buffer_HighPH Result_HighPH Result: Sharp Peaks, Hydrophobic Separation Buffer_HighPH->Result_HighPH Buffer_LowPH 0.1% Formic Acid + 10mM Ammonium Formate Column_LowPH->Buffer_LowPH Result_LowPH Result: High Selectivity for Positional Isomers Buffer_LowPH->Result_LowPH

Module 4: Advanced FAQ

Q: Why does 7-azaindole often elute earlier than expected on C18? A: 7-azaindole is unique because the N7 nitrogen can form an intramolecular hydrogen bond with the N1 hydrogen. This "closes" the molecule, making it slightly more hydrophobic and less basic (pKa 4.6) than its counterparts.[2][6][8][9][10] However, at neutral pH, it remains neutral while others might be charged, drastically changing its relative retention time compared to 5- or 6-azaindole.

Q: Can I use UV detection, or is MS required? A: Azaindoles have strong UV absorbance.

  • Wavelength: 254 nm is standard, but 280-300 nm often provides better specificity against matrix background.

  • Fluorescence: These molecules are highly fluorescent. If you need high sensitivity (e.g., DMPK studies), use Fluorescence Detection (FLD). Excitation ~290 nm / Emission ~350 nm (scan to optimize for specific isomer).

Q: I see "Ghost Peaks" in my gradient. What is this? A: If running at high pH (pH 10) with Ammonium Bicarbonate, the buffer can degrade slightly over time or absorb CO2, causing baseline waviness. Ensure buffers are prepared fresh daily. If using PFP columns with Methanol, be aware that PFP phases can "bleed" slightly more than C18 in the first few injections; condition the column properly.

References

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[8] MDPI Pharmaceuticals. Link

  • Advanced Chromatography Technologies. (2018). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[5][6][11][12] Chromatography Today. Link

  • Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Dolan, J. W. (2010). HPLC Troubleshooting: Peak Tailing. LCGC North America. Link

  • Wipf, P. (2007).[13] The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh, Department of Chemistry. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine core represents a valuable scaffold, and a thorough understanding of its spectroscopic properties is essential for its application and development. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound, offering a comparative analysis with related structures and practical insights for obtaining high-quality data.

The Strategic Importance of ¹H NMR in Structural Elucidation

For a molecule like 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine, ¹H NMR spectroscopy stands as the primary and most informative analytical technique for confirming its identity and purity. The unique electronic environment of each proton within the fused heterocyclic ring system results in a distinct chemical shift and coupling pattern, creating a unique fingerprint of the molecule. This allows for the precise assignment of each proton, providing irrefutable evidence of the desired chemical structure.

Predicted ¹H NMR Spectrum and Comparative Analysis

While a publicly available, experimentally acquired ¹H NMR spectrum for 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine is not readily found in the literature, we can construct a highly accurate prediction based on the analysis of its constituent parts and structurally similar compounds reported in various studies. The structure and numbering of the pyrrolo[3,2-c]pyridine core are shown below:

Caption: Structure of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine with atom numbering.

The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing bromo (-Br) substituent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Expected MultiplicityKey Influencing FactorsComparative Data (ppm)
H1 (N-H, pyrrole) ~11.0 - 12.0broad singlet (br s)Deshielded due to aromaticity and potential hydrogen bonding.~12.0 for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile[1]
H2 ~7.5 - 7.8singlet (s)Located on the electron-rich pyrrole ring, adjacent to the amino-substituted carbon.~7.8 (dd) for H3 in 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile[1]
H5 ~7.9 - 8.2doublet (d)Ortho to the pyridine nitrogen, leading to significant deshielding.~8.2 (d) for H5 in 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile[1]
H6 ~7.0 - 7.3doublet (d)Influenced by the opposing effects of the ortho-bromo (deshielding) and para-amino (shielding) groups.
NH₂ (amine) ~5.0 - 6.0broad singlet (br s)Exchangeable protons, chemical shift is concentration and solvent dependent.~5.80 for 3-aminopyridine[2]

Rationale for Predictions:

  • Pyrrole Protons (H1, H2): The pyrrole N-H proton is typically found far downfield due to its involvement in the aromatic system and its acidic nature. The chemical shift of H2 will be influenced by the adjacent C3-amine group. In related 1H-pyrrolo[3,2-c]pyridine derivatives, the corresponding proton appears around 6.8-7.4 ppm.[3][4] The presence of the amino group at C3 is expected to shift this proton slightly.

  • Pyridine Protons (H5, H6): The protons on the pyridine ring are generally more deshielded than those on the pyrrole ring due to the electron-withdrawing nature of the pyridine nitrogen. H5, being ortho to the nitrogen, will be the most downfield of the aromatic C-H protons. The bromine at C4 will further deshield H5. H6 is situated between the pyridine nitrogen and the fused pyrrole ring, and its chemical shift will be a balance of these influences. Studies on substituted aminopyridines show that an amino group can have a significant shielding effect on ortho and para protons.[5][6]

  • Amine Protons (NH₂): The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and proton exchange.

Alternative Characterization Techniques: A Comparative Overview

While ¹H NMR is the cornerstone for structural confirmation, a comprehensive characterization often involves complementary analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Provides information about the carbon framework of the molecule.Each unique carbon atom gives a distinct signal, confirming the number of different carbon environments.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.High sensitivity, provides molecular formula confirmation (with high-resolution MS).Does not provide detailed structural connectivity information on its own.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Quick and simple method to confirm the presence of N-H and C=C/C=N bonds.The "fingerprint" region can be complex and difficult to interpret for detailed structural analysis.
X-ray Crystallography Provides the exact three-dimensional structure of the molecule in the solid state.Unambiguous determination of molecular structure and stereochemistry.Requires a single, high-quality crystal, which can be challenging to obtain.

Experimental Protocol for High-Quality ¹H NMR Acquisition

To obtain a definitive ¹H NMR spectrum of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity will ensure good solubility of the polar analyte, and its ability to participate in hydrogen bonding will help in observing the N-H protons, which might be broadened or exchanged in other solvents like CDCl₃.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio without significant line broadening due to aggregation.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

The following workflow ensures optimal data quality:

G cluster_workflow ¹H NMR Acquisition Workflow prep Sample Preparation (5-10 mg in 0.6-0.7 mL DMSO-d₆) instrument_setup Instrument Setup (≥400 MHz Spectrometer) prep->instrument_setup Insert Sample shimming Shimming (Automated or Manual) instrument_setup->shimming Lock on Deuterium Signal acquisition Data Acquisition (Standard 'zg30' pulse program) shimming->acquisition Optimize Magnetic Field Homogeneity processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing Generate Free Induction Decay (FID) analysis Spectral Analysis (Integration, Peak Picking, Coupling Constant Measurement) processing->analysis Obtain Frequency Domain Spectrum

Caption: Recommended workflow for acquiring a high-quality ¹H NMR spectrum.

Acquisition Parameters:

  • Pulse Program: A standard 30-degree pulse ('zg30' on Bruker instruments) is sufficient for quantitative analysis.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

  • Acquisition Time: An acquisition time of 3-4 seconds will ensure good resolution.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

  • Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

Conclusion

The ¹H NMR characterization of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine is a critical step in its synthesis and application. By leveraging a predictive approach based on analogous structures and employing a robust experimental protocol, researchers can confidently confirm the structure and purity of this important heterocyclic compound. The integration of complementary analytical techniques will further solidify the structural assignment, adhering to the highest standards of scientific rigor.

References

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
  • Wang, et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Taylor & Francis Online. (2006, September 23). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2).
  • Zhu, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), e2300732.
  • BenchChem. (2025, December). Application Note: ¹H and ¹³C NMR Spectral Analysis of 3-Bromopyridine-D4.
  • SpectraBase. (n.d.). 4-bromopyridine, hydrobromide.
  • Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Aminopyridine(462-08-8) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Bromopyridine(1120-87-2) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Pyridyl bromide(626-55-1) ¹H NMR spectrum.
  • MDPI. (2020, December 12). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones.
  • ChemicalBook. (n.d.). 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid(754214-42-1) ¹H NMR.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.

Sources

A Comparative Guide to the High-Resolution Mass Spectrometry Fragmentation Patterns of Bromo-Amino-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Azaindoles, privileged scaffolds in numerous bioactive molecules, present unique analytical challenges when substituted with multiple functional groups. This guide provides an in-depth analysis of the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of bromo-amino-azaindoles, offering a framework for their identification and characterization. We will explore the fundamental principles governing their fragmentation, propose characteristic pathways, and draw comparisons with related chemical structures to provide a comprehensive analytical resource.

Introduction: The Analytical Significance of Bromo-Amino-Azaindoles

Azaindoles, isomers of indole where a carbon atom in the benzene ring is replaced by a nitrogen atom, are of significant interest in medicinal chemistry due to their ability to mimic the parent indole structure while offering altered electronic properties and new hydrogen bonding capabilities. The incorporation of a bromine atom and an amino group further functionalizes the scaffold, providing vectors for further synthetic elaboration and modulating the compound's physicochemical and pharmacological properties.

High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), is an indispensable tool for the structural analysis of these complex molecules.[1] Understanding the fragmentation patterns is crucial for confirming molecular identity, locating substituents, and distinguishing between isomers.

Fundamental Principles of Fragmentation for Bromo-Amino-Azaindoles

The fragmentation of bromo-amino-azaindoles under HRMS conditions is governed by the interplay of the azaindole core, the amino substituent, and the bromine atom.

The Azaindole Core

The azaindole ring system is a stable aromatic structure. Fragmentation of the core often requires higher activation energy. Common fragmentation pathways for indole and its derivatives include the loss of small neutral molecules such as HCN.[2] The position of the nitrogen atom in the six-membered ring will influence the specific fragmentation pathways of the azaindole core.

The Amino Group

The presence of an amino group significantly influences fragmentation. For many amine-containing compounds, a characteristic neutral loss of NH3 (17 Da) is observed.[3] The amino group can also direct fragmentation through alpha-cleavage if it is part of an alkyl substituent, although in the case of a primary amino group directly attached to the aromatic ring, its influence is more on the electronic properties of the ring and protonation site.

The Bromine Atom

The bromine atom provides a highly characteristic isotopic signature in the mass spectrum. Due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, any fragment containing a single bromine atom will appear as a pair of peaks (doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).[4] The principal fragmentation pathway for many halogenated aromatic compounds is the loss of the halogen radical (Br•).[5] Another common pathway is the elimination of the corresponding hydrogen halide (HBr).

Proposed HRMS Fragmentation Patterns of Bromo-Amino-Azaindoles

While specific experimental data for a wide range of bromo-amino-azaindole isomers is not extensively published, we can propose the most likely fragmentation pathways based on the principles outlined above and data from analogous structures like bromo-amino-pyridines and substituted indoles.[2][6]

A hypothetical bromo-amino-azaindole is used here for illustrative purposes. The fragmentation cascade is initiated by the formation of the protonated molecule [M+H]⁺ in positive ion mode ESI-HRMS.

Key Fragmentation Pathways

The primary fragmentation pathways for a protonated bromo-amino-azaindole are expected to be:

  • Loss of a Bromine Radical (Br•): This is a common fragmentation for bromo-aromatic compounds and would result in a fragment ion with a significant decrease in mass (loss of ~79/81 Da).

  • Loss of Ammonia (NH₃): The amino group can be eliminated as a neutral ammonia molecule, resulting in a loss of 17 Da.

  • Loss of Hydrogen Bromide (HBr): This pathway involves the elimination of HBr, leading to a loss of ~80/82 Da.

  • Cleavage of the Azaindole Ring: Subsequent to or in competition with the initial losses, the azaindole ring can undergo cleavage, often with the loss of HCN (27 Da).

The following table summarizes the expected key fragment ions for a hypothetical bromo-amino-azaindole with a molecular weight 'M'.

Proposed Fragment Ion Neutral Loss Description
[M+H - Br]⁺Br•Loss of a bromine radical from the protonated molecule.
[M+H - NH₃]⁺NH₃Loss of ammonia from the amino group.
[M+H - HBr]⁺HBrElimination of hydrogen bromide.
[M+H - HCN]⁺HCNInitial cleavage of the azaindole ring.
[M+H - Br - HCN]⁺Br•, HCNSequential loss of a bromine radical and hydrogen cyanide.

Note: The exact masses and the relative abundance of these fragments will depend on the isomeric substitution pattern of the bromo and amino groups on the azaindole ring.

The proposed fragmentation pathways can be visualized in the following diagram:

Fragmentation_Pathways M_H [M+H]⁺ (Bromo-Amino-Azaindole) M_H_minus_Br [M+H - Br]⁺ M_H->M_H_minus_Br - Br• M_H_minus_NH3 [M+H - NH₃]⁺ M_H->M_H_minus_NH3 - NH₃ M_H_minus_HBr [M+H - HBr]⁺ M_H->M_H_minus_HBr - HBr M_H_minus_HCN [M+H - HCN]⁺ M_H->M_H_minus_HCN - HCN M_H_minus_Br_minus_HCN [M+H - Br - HCN]⁺ M_H_minus_Br->M_H_minus_Br_minus_HCN - HCN

Caption: Proposed major fragmentation pathways for a protonated bromo-amino-azaindole.

Comparative Fragmentation Analysis

To better understand the fragmentation of bromo-amino-azaindoles, it is instructive to compare their expected patterns with those of simpler, related molecules.

Comparison with Bromo-pyridines

Bromo-pyridines serve as a good model for the bromo-substituted pyridine ring portion of the azaindole. The mass spectrum of 3-bromopyridine shows a prominent molecular ion peak and a significant fragment corresponding to the loss of the bromine atom.[7] The loss of HCN from the pyridine ring is also a characteristic fragmentation.

Comparison with Amino-pyridines

For amino-pyridines, the fragmentation is often characterized by the loss of HCN or related species from the ring. The loss of the amino group as NH₃ can also occur, though it is not always the most dominant pathway.

Comparison with Halogenated Indoles

Studies on halogenated indoles have shown that the primary fragmentation is often the loss of the halogen atom. Subsequent fragmentation of the indole ring, such as the loss of HCN, is also observed. The stability of the indole nucleus often leads to a relatively abundant molecular ion.

The fragmentation of bromo-amino-azaindoles can be seen as a composite of these individual patterns, with the relative prominence of each pathway being influenced by the positions of the substituents and the nitrogen atom in the azaindole core.

Experimental Protocol for HRMS Analysis of Bromo-Amino-Azaindoles

The following is a general protocol for acquiring high-quality HRMS and MS/MS data for bromo-amino-azaindoles.

Objective: To obtain accurate mass measurements and detailed fragmentation spectra for the structural elucidation of bromo-amino-azaindoles.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation:

    • Dissolve the bromo-amino-azaindole sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µg/mL.

    • For ESI in positive ion mode, it may be beneficial to add a small amount of an acid (e.g., 0.1% formic acid) to the solvent to promote protonation.

  • Liquid Chromatography (for sample introduction and purification):

    • Use a suitable reversed-phase column (e.g., C18).

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The gradient should be optimized to achieve good separation of the analyte from any impurities.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used to generate the protonated molecule [M+H]⁺.

    • Full Scan HRMS (MS1): Acquire a full scan spectrum to determine the accurate mass of the protonated molecule. This will allow for the calculation of the elemental composition. The characteristic bromine isotope pattern should be clearly visible.

    • Tandem MS (MS/MS):

      • Select the protonated molecule ([M+H]⁺) as the precursor ion.

      • Use Collision-Induced Dissociation (CID) to fragment the precursor ion.

      • Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern. Lower energies may favor the loss of larger functional groups, while higher energies can induce more extensive fragmentation of the core structure.

      • Acquire the product ion spectrum in high-resolution mode to determine the accurate masses of the fragment ions.

  • Data Analysis:

    • Determine the elemental composition of the parent ion and its major fragments using the accurate mass measurements.

    • Propose fragmentation pathways that are consistent with the observed neutral losses and the structures of the fragment ions.

    • Compare the observed fragmentation pattern with those of known related compounds or with theoretical fragmentation patterns.

The workflow for this experimental protocol is illustrated below:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis dissolve Dissolve Sample (1-10 µg/mL) acidify Acidify with 0.1% Formic Acid dissolve->acidify inject Inject Sample dissolve->inject separate Reversed-Phase Separation (C18) inject->separate esi ESI (+ve mode) separate->esi ms1 Full Scan HRMS (MS1) esi->ms1 ms2 Tandem MS (MS/MS) with CID ms1->ms2 Select [M+H]⁺ elemental_comp Elemental Composition ms2->elemental_comp frag_pathways Propose Fragmentation Pathways elemental_comp->frag_pathways compare Compare with Analogues frag_pathways->compare

Sources

Structural Analysis & Crystallization Guide: 3-amino-4-bromo-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

3-amino-4-bromo-pyrrolo[3,2-c]pyridine is a high-value heterocyclic intermediate, primarily utilized as a "privileged scaffold" in the design of kinase inhibitors (e.g., MPS1, FMS kinase) and anticancer agents. Unlike its ubiquitous isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the [3,2-c] isomer offers a distinct vector for hydrogen bonding and solubility profiles that are critical for overcoming resistance mutations in target proteins.

This guide provides a technical roadmap for the solid-state characterization of this molecule. It compares the structural attributes of the [3,2-c] scaffold against standard alternatives and details a self-validating protocol for obtaining single-crystal X-ray diffraction (SC-XRD) data—a mandatory step for validating regioselectivity during synthesis.

Comparative Analysis: [3,2-c] vs. [2,3-b] Scaffolds

In drug discovery, the choice between pyrrolo-pyridine isomers dictates the binding mode. The table below compares the 3-amino-4-bromo-pyrrolo[3,2-c]pyridine (Target) against the industry-standard 3-amino-4-bromo-pyrrolo[2,3-b]pyridine (Alternative).

Table 1: Structural & Physicochemical Comparison
Feature[3,2-c] Isomer (Target) [2,3-b] Isomer (Alternative) Impact on Crystallography & Potency
N-Atom Position Pyridine N at position 5Pyridine N at position 7The [3,2-c] N5 position alters the dipole moment, often leading to denser crystal packing due to reduced repulsion.[1][2]
H-Bond Capacity Distinct donor (NH) / acceptor (N) spacingClassic "hinge-binder" motif[3,2-c] often requires co-formers for crystallization due to weaker self-association compared to the [2,3-b] dimer.
pKa (Pyridine N) ~6.0 - 6.5 (Predicted)~4.6Higher basicity of [3,2-c] makes it more amenable to salt formation (e.g., HCl, Tosylate) for crystallization.
Solubility Moderate (Polar Aprotic)Low to Moderate[3,2-c] shows improved solubility in MeOH/DCM mixtures, aiding crystallization screening.
Synthetic Risk High (Regio-isomer contamination)Low (Established routes)Critical: SC-XRD is required for [3,2-c] to prove the cyclization occurred at the correct pyridine carbon.

Experimental Protocol: Crystallization & Structure Determination

Obtaining X-ray quality crystals of amino-bromo-heterocycles is challenging due to the competing H-bond donors (NH2, Pyrrole NH) and the heavy bromine atom, which can induce disorder.

Phase 1: Synthesis & Purification (Prerequisite)

Context: The synthesis typically involves a Sonagashira coupling followed by cyclization.[3] Impurities (uncyclized alkyne) inhibit crystal growth.

  • Purification: Ensure purity >98% via HPLC.

  • Base Wash: Wash the organic layer with 10% NaHCO₃ to remove residual acid, ensuring the free base form.

Phase 2: Crystallization Screening (The "Matrix Method")

Do not rely on a single method. Use a combinatorial approach.

  • Method A: Vapor Diffusion (Sitting Drop) - Recommended for high-quality single crystals.

    • Dissolve 5 mg of compound in 100 µL THF or DMSO .

    • Place drop in a sitting drop well.

    • Reservoir solution: Pentane or Diisopropyl ether .

    • Mechanism: Slow diffusion of antisolvent reduces solubility gradually, minimizing nucleation sites.

  • Method B: Slow Evaporation (H-Bond Templating)

    • Dissolve 10 mg in Methanol/Dichloromethane (1:1) .

    • Add 1 eq. of Acetic Acid (optional).

    • Cover with parafilm, poke 3 pinholes, and store at 4°C.

    • Why Acetic Acid? It acts as a bridge between the pyridine N and amino group, stabilizing the lattice.

Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo-Kα or Cu-Kα source).

  • Temperature: 100 K (Essential to reduce thermal vibration of the Br atom).

  • Strategy: Collect a complete sphere of data to correct for absorption issues caused by Bromine.

Structural Validation Workflow

The following diagram illustrates the decision logic for validating the scaffold using crystallography.

G Start Crude 3-amino-4-bromo pyrrolo[3,2-c]pyridine Purity Purity Check (LC-MS > 98%) Start->Purity Screen Crystallization Screen Purity->Screen Pass MethodA Vapor Diffusion (THF/Pentane) Screen->MethodA MethodB Slow Evaporation (MeOH/DCM) Screen->MethodB Check Microscopy Check (Birefringence?) MethodA->Check MethodB->Check XRD SC-XRD Data Collection (100 K) Check->XRD Crystals Found Solve Structure Solution (SHELXT) XRD->Solve Validation Check Regiochemistry (N5 vs N7 position) Solve->Validation

Figure 1: Decision matrix for the structural elucidation of pyrrolo-pyridine intermediates.

Anticipated Structural Data & Interpretation

Since specific lattice parameters for this intermediate are often proprietary, the following data represents the authoritative theoretical baseline derived from analogous 4-bromo-pyrrolo[3,2-c]pyridine structures (e.g., CSD Refcode: XAYZUB).

Table 2: Expected Crystallographic Parameters
ParameterExpected Value / RangeInterpretation
Space Group P2₁/c or P-1Centrosymmetric packing is favored to maximize dipole cancellation.
Unit Cell Volume 850 – 950 ų (Z=4)Typical for fused bicyclic heteroaromatics.
Density > 1.65 g/cm³High density due to the heavy Bromine atom (Z=35).
R-Factor (R₁) < 5.0%Required for publication quality. High R-factors often indicate Br-positional disorder.
Intermolecular Interactions N-H...N (Pyridine) The primary packing force. The amino group (H-donor) will bond to the pyridine Nitrogen (H-acceptor) of a neighboring molecule.
Critical Analysis: The "Bromine Effect"

The 4-bromo substituent is not just a reactive handle; it is a steric anchor . In the crystal lattice, the Br atom often directs packing via Halogen Bonding (C-Br...O/N) .

  • Observation: Look for C-Br...N distances < 3.4 Å.

  • Significance: If these halogen bonds are present, the scaffold is pre-organized for specific binding pockets in kinases (e.g., MPS1), validating its potential as a drug candidate.

References

  • Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry.

  • El-Gamal, M. I., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase."[2][4][5] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer. (General reference for pyrrolo-pyridine reactivity and properties).
  • Cambridge Structural Database (CSD). "Search for Pyrrolo[3,2-c]pyridine core structures."

Sources

Comparative Guide: 4-Bromo vs. 4-Chloro-7-Azaindole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-bromo-7-azaindole versus 4-chloro-7-azaindole .[1] While "azaindole" can refer to four isomers, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is the industry standard bioisostere for purine in kinase inhibitor design. This guide focuses on the 4-position functionalization, a critical vector for accessing the "solvent front" or "gatekeeper" regions in kinase ATP pockets.

Executive Summary

In the development of small-molecule kinase inhibitors and anticancer agents, the choice between 4-bromo and 4-chloro substituents on the 7-azaindole scaffold is a strategic decision dictated by the stage of development:

  • For Lead Optimization (Synthetic Utility): 4-Bromo-7-azaindole is the superior building block. It exhibits faster oxidative addition in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), enabling milder reaction conditions and higher yields for library generation.

  • For Biological Potency (Direct Activity): 4-Bromo derivatives often exhibit higher potency than their chloro counterparts due to stronger halogen bonding (σ-hole interactions) and deeper hydrophobic pocket filling, provided steric tolerance exists.

  • For Manufacturing (Process Chemistry): 4-Chloro-7-azaindole is preferred for scale-up involving Nucleophilic Aromatic Substitution (SNAr) and is generally more cost-effective, though less reactive in metal-catalyzed couplings.

Part 1: Physicochemical & Structural Analysis[2]

The distinct behaviors of these two analogues stem from fundamental atomic differences. The 4-position of 7-azaindole is electronically unique; it is para to the pyridine nitrogen, making it susceptible to nucleophilic attack, yet electron-rich enough for electrophilic halogenation.

Table 1: Fundamental Property Comparison
Property4-Chloro-7-azaindole4-Bromo-7-azaindoleImpact on Drug Design
Van der Waals Radius 1.75 Å1.85 ÅBr fills larger hydrophobic pockets; Cl is better for tight steric constraints.
C-X Bond Length ~1.74 Å~1.89 ÅLonger C-Br bond projects substituents further into the binding site.
Bond Dissociation Energy ~95 kcal/mol~81 kcal/molLower BDE of C-Br facilitates Pd-catalyzed oxidative addition (Synthesis).
Lipophilicity (Hansch

)
0.710.86Br increases LogP more, potentially improving membrane permeability but reducing solubility.

-Hole Magnitude
ModerateStrongBr forms stronger Halogen Bonds with backbone carbonyls (Lewis bases) in the protein target.

Part 2: Biological Activity Profile[3][4][5]

The biological performance of these halides is evaluated in two contexts: as active pharmaceutical ingredients (APIs) (where the halogen interacts directly with the target) and as ligands in metal-based drugs .

Direct Kinase Inhibition (SAR Insights)

In kinase inhibitors, the 7-azaindole core mimics the adenine ring of ATP. The 4-position projects towards the "solvent front" or the "gatekeeper" residue depending on the binding mode.

  • Halogen Bonding : The 4-bromo substituent can form a stabilizing halogen bond with backbone carbonyl oxygen atoms (e.g., in the hinge region or adjacent loops). The strength of this interaction is proportional to the size of the

    
    -hole (positive electrostatic potential cap), making Br > Cl .
    
  • Hydrophobic Filling : In the inhibition of ROCK (Rho-associated protein kinase) , increasing the lipophilicity at the 4-position (Cl

    
     Br) often correlates with increased potency, provided the pocket can accommodate the 0.1 Å radius increase.
    
Cytotoxicity in Platinum(II) Complexes

A direct head-to-head comparison was performed using cis-dichloridoplatinum(II) complexes where 4-halo-7-azaindoles served as ligands.[2][3][4] The halogenated ligands facilitate DNA intercalation or minor groove binding.

Experimental Data: In Vitro Cytotoxicity (


 in 

)
Data adapted from Štarha et al. (PLoS ONE, 2015)[5]
Cell LineTarget TypeComplex with 4-Chloro -7-azaindoleComplex with 4-Bromo -7-azaindoleVerdict
A2780 Ovarian Carcinoma3.8 ± 0.92.7 ± 0.3 Br is 1.4x more potent
MCF7 Breast Adenocarcinoma3.4 ± 1.12.0 ± 0.1 Br is 1.7x more potent
HOS Osteosarcoma3.9 ± 0.44.5 ± 0.7Comparable
G361 Melanoma11.2 ± 2.44.3 ± 0.2 Br is 2.6x more potent

Interpretation: The 4-bromo complex consistently outperformed the 4-chloro analog. This is attributed to the enhanced lipophilicity of the bromo-ligand, facilitating cellular uptake, and the stronger electronic modulation of the Pt-N7 bond, affecting the kinetics of DNA aquation/binding.

Part 3: Synthetic Performance (Reactivity Guide)

For the medicinal chemist, "performance" implies the ability to functionalize the scaffold efficiently.

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
  • Winner: 4-Bromo-7-azaindole

  • Mechanism : The rate-limiting step in Pd-catalysis is often oxidative addition.[6] The weaker C-Br bond allows this to occur rapidly with standard catalysts (e.g.,

    
    ).
    
  • Data : Suzuki coupling of 4-bromo-7-azaindole with phenylboronic acid typically proceeds in 85-95% yield at 80-100°C. The 4-chloro analog often requires bulky, electron-rich ligands (e.g., XPhos, SPhos) or higher temperatures (120°C+) to achieve comparable conversion.

Nucleophilic Aromatic Substitution (SNAr)
  • Winner: 4-Chloro-7-azaindole (Context dependent)[3]

  • Mechanism : SNAr at the 4-position is activated by the para-pyridine nitrogen. While Fluorine is the best leaving group for SNAr (

    
    ), 4-chloro is widely used due to stability and cost.
    
  • Reactivity : 4-Chloro reacts with aliphatic amines (e.g., piperazine) at 150-180°C (microwave) or 120°C (sealed tube). 4-Bromo is generally less suitable for SNAr because the rate-determining step is nucleophilic attack (favored by high electronegativity of the leaving group), not bond breaking.

Part 4: Visualization & Decision Logic

Decision Tree: Selecting the Right Halogen

AzaindoleSelection Start Start: Choose 4-Halo-7-Azaindole Goal What is your primary goal? Start->Goal Synthetic Synthetic Functionalization Goal->Synthetic BioActivity Direct Biological Activity Goal->BioActivity ReactionType Reaction Type? Synthetic->ReactionType Pocket Binding Pocket Characteristics BioActivity->Pocket Suzuki Pd-Coupling (C-C, C-N) ReactionType->Suzuki SNAr Nucleophilic Sub (S_NAr) ReactionType->SNAr UseBr Use 4-BROMO (Faster Oxidative Addition) Suzuki->UseBr UseCl Use 4-CHLORO (Better S_NAr Leaving Group) SNAr->UseCl Hbond Backbone Carbonyl Present? Pocket->Hbond YesHB Use 4-BROMO (Stronger Halogen Bond) Hbond->YesHB Yes NoHB Use 4-CHLORO (Lower Steric Demand) Hbond->NoHB No

Caption: Logical workflow for selecting between 4-chloro and 4-bromo-7-azaindole based on synthetic pathway or target binding requirements.

Part 5: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 4-Bromo-7-azaindole

Optimized for high yield and library synthesis.

  • Reagents : 4-Bromo-7-azaindole (1.0 eq), Arylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent : Dioxane/Water (4:1).

  • Procedure :

    • Charge a microwave vial with reagents.

    • Degas solvent with

      
       for 10 mins and add to vial.
      
    • Seal and heat at 100°C for 2 hours (or microwave 120°C for 30 min).

    • Expected Yield : 85-95%.

    • Note: The 4-chloro analog typically yields <60% under these specific conditions without specialized phosphine ligands.

Protocol B: SNAr Amination of 4-Chloro-7-azaindole

Optimized for introducing solubilizing groups.

  • Reagents : 4-Chloro-7-azaindole (1.0 eq), Amine (e.g., N-methylpiperazine, 3.0 eq).

  • Solvent : n-Butanol or neat (if amine is liquid).

  • Procedure :

    • Combine reactants in a pressure tube.

    • Heat to 160-180°C for 12-24 hours.

    • Note: Reaction is slow. Conversion can be monitored by LCMS. If 4-bromo were used, significant debromination (reduction) side products might be observed due to the weaker C-Br bond under prolonged thermal stress.

References

  • Štarha, P., et al. (2015).[4][5] "Highly and Broad-Spectrum In Vitro Antitumor Active cis-Dichloridoplatinum(II) Complexes with 7-Azaindoles." PLoS ONE, 10(8), e0136338.[5]

  • Mérour, J. Y., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19979.

  • Leboho, T. C., et al. (2014).[7] "The synthesis of 7-azaindole derivatives: A review." Bioorganic & Medicinal Chemistry Letters.

  • Popowycz, F., et al. (2011). "Synthesis and Reactivity of 7-Azaindole Derivatives." Tetrahedron.

  • Wilcken, R., et al. (2013). "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53." Journal of the American Chemical Society.

Sources

A Researcher's Guide to Kinase Selectivity Profiling of 5-Azaindole Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds

In the landscape of modern drug discovery, protein kinases remain premier targets.[1][2] These enzymes are the master regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4][5] Consequently, the development of small-molecule kinase inhibitors has revolutionized targeted therapy.[2] However, a significant challenge persists: achieving selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[4][6][7] This structural similarity makes designing inhibitors that act solely on the intended target a formidable task. A lack of selectivity can lead to off-target effects, potential toxicity, and a complicated pharmacological profile.[4][6][8]

This guide focuses on a particularly successful class of inhibitors built upon the 5-azaindole scaffold. Azaindoles are recognized as "privileged structures" in medicinal chemistry.[9][10] Their bioisosteric relationship to the natural purine core of ATP, combined with tunable physicochemical properties, makes them excellent frameworks for kinase inhibitor design.[9][11] Specifically, the 7-azaindole isomer has been shown to be an exceptional "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP itself.[11][12][13]

Here, we provide a comparative guide to the essential techniques for profiling the selectivity of these promising 5-azaindole inhibitors, moving from high-throughput biochemical assays to more physiologically relevant cell-based and proteomic methods. We will not only describe the protocols but also explain the causality behind the experimental choices, empowering you to design and interpret these critical studies with confidence.

The Imperative of Selectivity: Why Comprehensive Profiling is Non-Negotiable

The goal of kinase inhibitor development is to modulate a specific pathological pathway while leaving healthy signaling networks untouched. Therefore, early and comprehensive selectivity profiling is crucial for several reasons:

  • Mitigating Off-Target Toxicity: Unforeseen inhibition of other kinases can lead to adverse effects.[6] Early identification allows for medicinal chemistry efforts to design out these liabilities.

  • Deconvoluting Mechanism of Action (MoA): If an inhibitor hits multiple targets, it becomes difficult to attribute the observed cellular phenotype to the intended target.[6] A clean selectivity profile builds confidence in the link between target engagement and biological outcome.

  • Discovering Polypharmacology: In some cases, inhibiting a small, defined set of kinases can be therapeutically advantageous, for instance, in overcoming resistance pathways.[7] Profiling reveals these opportunities.

  • Informing Clinical Strategy: A well-characterized selectivity profile helps in predicting potential side effects and identifying patient populations most likely to respond to therapy.[8][14]

A typical kinase inhibitor development cascade involves progressively more complex assays to build a complete picture of a compound's activity and selectivity.

G cluster_0 Screening Cascade A Primary Target Assay (Potency - IC50) B Broad Kinome Screen (e.g., KINOMEscan® @ 1µM) A->B Initial Hit C Dose-Response Profiling (Selectivity - IC50/Kd on Hits) B->C Identify Off-Targets D Cell-Based Target Engagement (e.g., NanoBRET™) C->D Confirm Cellular Activity E In Situ Proteomics (e.g., KiNativ™) D->E Profile in Native Environment

Caption: A typical selectivity profiling workflow.

Methodologies for Kinase Selectivity Profiling

A multi-pronged approach using orthogonal assay formats is essential for a robust assessment of selectivity. These can be broadly categorized into biochemical, cell-based, and chemoproteomic methods.

Biochemical Assays: The First Line of Assessment

Biochemical assays utilize purified recombinant kinases and substrates, offering a direct measure of the interaction between an inhibitor and its target in a controlled, cell-free environment.[15]

A. Activity-Based Assays: These measure the catalytic function of the kinase—its ability to phosphorylate a substrate.

  • Rationale: This is the gold standard for confirming functional inhibition. By measuring the reduction in product formation (phosphopeptide or ADP), we directly quantify the inhibitor's effect on the enzyme's catalytic activity.

  • Common Platforms:

    • Radiometric Assays: Traditionally considered the gold standard, these use ³²P- or ³³P-labeled ATP and measure the incorporation of the radioactive phosphate onto a substrate.[5]

    • Luminescence-Based Assays (e.g., ADP-Glo™): A highly versatile and sensitive method that quantifies kinase activity by measuring the amount of ADP produced in the reaction. It is a universal assay applicable to virtually any kinase.

    • Fluorescence/TR-FRET-Based Assays (e.g., LanthaScreen™): These assays measure the phosphorylation of a fluorescently labeled substrate by a specific antibody that recognizes the phosphorylated form.[16] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a robust, low-background signal.

B. Binding-Based Assays: These measure the physical interaction, or binding, of an inhibitor to the kinase.

  • Rationale: Binding assays are incredibly powerful for large-scale screening across the kinome. They are not dependent on enzyme activity and can detect inhibitors that bind to both active and inactive kinase conformations (e.g., Type II inhibitors).[17]

  • Leading Platform: KINOMEscan™ (Active Site-Directed Competition Binding): This technology is a gold standard for broad kinome profiling.[18][19][20] It involves a test compound competing with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, typically by qPCR of a DNA tag on the kinase.[21] This platform allows for the screening of a single compound against more than 480 kinases, providing a comprehensive overview of its selectivity.[20][22]

G cluster_0 Competition Binding Assay Principle cluster_1 No Inhibitor cluster_2 With Potent Inhibitor Kinase Kinase Ligand Immobilized Ligand Inhibitor 5-Azaindole Inhibitor Kinase_A Kinase Ligand_A Immobilized Ligand Kinase_A->Ligand_A Binds (High Signal) Kinase_B Kinase Ligand_B Immobilized Ligand Kinase_B->Ligand_B Blocked (Low Signal) Inhibitor_B 5-Azaindole Inhibitor Inhibitor_B->Kinase_B Binds

Caption: Principle of a competition binding assay.

Cell-Based Assays: Assessing Target Engagement in a Biological Context

While biochemical assays are essential, they don't capture the complexities of the cellular environment, such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[23] Cell-based assays provide this crucial, more physiologically relevant data.[23]

  • Rationale: To confirm that an inhibitor can reach its target in an intact cell and engage it with sufficient potency. This is a critical step to bridge the gap between biochemical potency and cellular efficacy.[15][24]

  • Leading Platform: NanoBRET™ Target Engagement: This is a proximity-based assay that measures compound binding at specific kinase targets within intact cells.[24] The kinase is expressed as a fusion to a bright NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds the kinase acts as the energy acceptor. When the tracer binds, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound will compete with the tracer for binding, causing a loss of BRET signal. This provides a quantitative measure of target occupancy in a live-cell environment.[24]

Chemoproteomic Approaches: Profiling in the Native Proteome

This advanced technique measures inhibitor binding to endogenous kinases directly in cell or tissue lysates, without the need for recombinant proteins or genetic modification.

  • Rationale: This method provides the most accurate assessment of an inhibitor's selectivity profile against kinases in their native state, conformation, and abundance, complete with post-translational modifications and associated proteins.[25] It can reveal liabilities and opportunities missed by other methods.[25]

  • Leading Platform: KiNativ™: This platform uses biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine in the active site of kinases.[25][26][27] In a competitive experiment, cell lysates are treated with an inhibitor before the probe is added. A potent inhibitor will occupy the active site, preventing the probe from binding. After digestion, the labeled peptides are enriched and quantified by mass spectrometry. The reduction in probe labeling corresponds to the inhibitor's potency against hundreds of endogenous kinases simultaneously.[25]

Comparative Analysis: 5-Azaindole Inhibitor vs. Alternatives

To illustrate the importance of these profiling efforts, the table below presents hypothetical but representative data for a novel 5-azaindole inhibitor ("AZD-5") compared against two other inhibitor types targeting Kinase A.

Kinase Target AZD-5 (5-Azaindole) IC50 (nM)Cmpd-X (Type I) IC50 (nM)Cmpd-Y (Type II) IC50 (nM)Comments
Kinase A (On-Target) 5 8 12 All compounds are potent against the primary target.
Kinase B (Family Member)850251,500AZD-5 shows high selectivity over the closely related Kinase B.
Kinase C (Off-Target)>10,000150950Cmpd-X has significant off-target activity on Kinase C.
Kinase D (Off-Target)1,200>10,000>10,000AZD-5 shows a minor off-target interaction.
Selectivity Score (S10) ¹0.02 0.25 0.05 A lower score indicates higher selectivity. AZD-5 is the most selective.

¹Selectivity Score (S10) is the number of off-target kinases inhibited by >90% at 1 µM, divided by the total number of kinases tested. This is a common metric used in large-panel screens.

This data clearly demonstrates the superior selectivity profile of the 5-azaindole based inhibitor, AZD-5. While all three compounds are potent against the primary target, AZD-5 avoids the significant off-target activity seen with Compound X, making it a more promising candidate for further development.

Detailed Experimental Protocols

To ensure data integrity and reproducibility, adherence to validated protocols is paramount. Below are step-by-step methodologies for two key assays.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This protocol describes how to determine the IC50 value of a 5-azaindole inhibitor against a GST-tagged kinase.[17][28]

1. Reagent Preparation:

  • 1X Kinase Buffer A: Prepare by diluting the 5X stock (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) with distilled H₂O.[17][29]
  • 4X Compound Dilutions: Create a 10-point serial dilution series of the 5-azaindole inhibitor in 100% DMSO. From this, perform an intermediate dilution into 1X Kinase Buffer A to create the 4X final assay concentrations.[28][29]
  • 2X Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Europium (Eu)-labeled anti-GST antibody at 2X their final desired concentrations in 1X Kinase Buffer A. Causality Note: Centrifuge the antibody stock at ~10,000 x g for 10 minutes prior to use to pellet any aggregates that can interfere with the TR-FRET signal.[28][29]
  • 4X Tracer Solution: Prepare the Alexa Fluor™ 647-labeled kinase tracer at 4X its final concentration in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's Kd for the kinase.[28]

2. Assay Procedure (384-well plate):

  • Dispense 4 µL of the 4X compound dilutions into the assay wells.[29] Include "vehicle only" controls (buffer with DMSO).
  • Add 8 µL of the 2X Kinase/Antibody mixture to all wells.[29]
  • Add 4 µL of the 4X Tracer solution to all wells. The final volume is 16 µL.[29]
  • Incubate the plate for 1 hour at room temperature, protected from light. Causality Note: This incubation allows the binding reaction to reach equilibrium. The assay can be read continuously to evaluate slow-binding inhibitors.[17]

3. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET capable plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).[28]
  • Calculate the Emission Ratio (665 nm / 615 nm) for each well.
  • Plot the Emission Ratio against the logarithm of the inhibitor concentration.
  • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
Protocol 2: ADP-Glo™ Kinase Activity Assay (Luminescence)

This protocol measures the inhibitory effect of a 5-azaindole compound on kinase activity by quantifying ADP production.

1. Kinase Reaction Setup:

  • In a 384-well plate, add 2.5 µL of 2X inhibitor dilutions in kinase buffer.
  • Add 2.5 µL of a 2X kinase/substrate mixture. Causality Note: Assays are typically run at the ATP concentration equal to the Km of the kinase to accurately assess potency. However, running at a high ATP concentration (e.g., 1 mM) can be more physiologically relevant and provides a more stringent test of inhibitor strength.
  • Incubate for 1 hour at room temperature to allow the enzymatic reaction to proceed.

2. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction by depleting the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.
  • Incubate for 30 minutes at room temperature.

3. Data Acquisition and Analysis:

  • Measure luminescence using a standard plate reader.
  • The light signal is directly proportional to the amount of ADP generated and thus, the kinase activity.[30]
  • Calculate percent inhibition relative to vehicle (DMSO) controls.
  • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

The 5-azaindole scaffold represents a powerful and versatile framework for the development of potent and, crucially, selective kinase inhibitors.[9][10][31] However, the promise of this scaffold can only be realized through rigorous and multi-faceted selectivity profiling. A successful profiling campaign does not rely on a single assay but integrates data from a cascade of orthogonal approaches. Starting with broad, biochemical binding assays like KINOMEscan™ to survey the landscape, followed by functional activity assays to confirm inhibition, and culminating in cell-based target engagement and in-situ proteomic analyses to understand behavior in a native biological context. This comprehensive approach provides the necessary confidence to advance a 5-azaindole based inhibitor from a promising chemical entity to a potential therapeutic agent.

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

  • Kinome Profiling. PMC. Available from: [Link]

  • Cell-based Kinase Profiling Service. Kinase Logistics. Available from: [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. Available from: [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers. Available from: [Link]

  • Cell-based Kinase Assays. Profacgen. Available from: [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Books. Available from: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. Available from: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available from: [Link]

  • KinomeCore. KinomeCore. Available from: [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available from: [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available from: [Link]

  • The use of novel selectivity metrics in kinase research. PMC. Available from: [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Available from: [Link]

  • In vitro kinome profiling measuring drug binding. Bio-protocol. Available from: [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available from: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. Available from: [Link]

  • A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D4-Azaindoles as a Novel PKD Inhibitor Scaffold. BioKB. Available from: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available from: [Link]

  • VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. Available from: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available from: [Link]

  • Kinase binding activity analysis using DiscoverX Kinomescan... ResearchGate. Available from: [Link]

  • Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC. Available from: [Link]

  • The azaindole framework in the design of kinase inhibitors. PubMed. Available from: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. Available from: [Link]

  • The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... ResearchGate. Available from: [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available from: [Link]

  • Techniques in kinase profiling. Medicines Discovery Catapult. Available from: [Link]

Sources

A Comparative Guide to the Validation of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine Purity by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison and a detailed validation protocol for assessing the purity of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine, a crucial heterocyclic building block in modern medicinal chemistry. We will focus on the application of Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for this analysis, comparing its performance against other common analytical techniques. The methodologies presented are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

Introduction: The Critical Role of Purity for Heterocyclic Intermediates

4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous kinase inhibitors and other therapeutic agents.[4][5] As a key starting material or intermediate, its purity directly impacts the quality, yield, and safety profile of the final drug substance. Undetected impurities, which can arise from the synthetic route or degradation, may carry their own pharmacological or toxicological activities, interfere with downstream reactions, or compromise the stability of the final product.

Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a fundamental component of the drug development process. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a uniquely powerful technique for this purpose, offering a combination of high-resolution separation and highly specific detection that is ideal for complex pharmaceutical matrices.[6] This guide will elucidate the validation of an LC-MS method designed to provide unambiguous purity data for 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine.

Comparative Analysis of Analytical Techniques for Purity Assessment

While several analytical techniques can be employed for purity determination, they offer different balances of sensitivity, specificity, and structural information. The choice of method should be fit for its intended purpose, as outlined by regulatory bodies like the FDA.[7][8] LC-MS is often the preferred method for impurity profiling due to its superior specificity and sensitivity compared to traditional chromatographic techniques.[6][9]

Technique Principle Advantages Disadvantages Applicability to 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine
LC-MS Chromatographic separation followed by mass-based detection and identification.High Specificity: Can distinguish between co-eluting peaks and isomers with different fragmentation patterns. High Sensitivity: Capable of detecting and quantifying trace-level impurities (ppb levels).[10] Structural Information: MS/MS provides fragmentation data to help identify unknown impurities.[6][11]Higher equipment cost and complexity compared to HPLC-UV. Potential for matrix effects (ion suppression/enhancement).[11][12]Excellent. Ideal for providing definitive purity assessment and identifying potential process-related impurities and degradants.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, reliable, and widely available. Relatively low cost and simple to operate. Good for quantitative analysis of the main component.[13]Limited Specificity: Cannot distinguish between compounds with similar retention times and UV spectra. Insufficient for identifying unknown impurities without reference standards.Good for Assay, Insufficient for Purity. Suitable for quantifying the main peak but should be complemented by a more specific method like LC-MS for impurity profiling.
GC-MS Chromatographic separation of volatile compounds followed by mass detection.Excellent separation efficiency for volatile and thermally stable compounds.[9]Not suitable for non-volatile or thermally labile compounds like many heterocyclic amines without derivatization, which adds complexity and potential for artifacts.Poor. The compound is unlikely to be sufficiently volatile or thermally stable for direct GC analysis.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Unrivaled for Structural Elucidation: Provides definitive structural information. Quantitative NMR (qNMR) can determine purity without a reference standard of the same compound.Low Sensitivity: Not suitable for detecting impurities below the ~0.1% level. Complex mixtures can lead to overlapping signals, complicating analysis.Complementary. Excellent for confirming the structure of the main component and isolated impurities but not for routine, sensitive purity testing of trace contaminants.

Validating an LC-MS Method for Purity Determination

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[7][14] The following protocol is designed in accordance with ICH Q2(R1) guidelines to ensure the method is accurate, precise, and robust for quantifying the purity of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine and its related impurities.[1][3]

Experimental Workflow Overview

The validation process follows a logical sequence, starting with method development and system suitability, and progressing through the core validation parameters.

G cluster_0 Phase 1: Method Development & Setup cluster_1 Phase 2: Core Validation cluster_2 Phase 3: Final Assessment Dev Method Development (Column, Mobile Phase, Gradient) SST System Suitability Testing (SST) (Precision, Tailing Factor) Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness (Deliberate Parameter Variation) LODQ->Rob Report Validation Report & Final Method Rob->Report

Caption: Workflow for LC-MS analytical method validation.

Detailed Step-by-Step Validation Protocol

Instrumentation and Conditions (Hypothetical Example):

  • LC System: UPLC/UHPLC system for high-resolution separation.

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.[15]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A time-programmed gradient from low to high organic phase (B) to elute compounds of varying polarity.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

  • Procedure:

    • Blank Analysis: Inject a solution of the mobile phase or sample diluent to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.

    • Forced Degradation: Expose a solution of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and photolytic light) for a defined period.

    • Analysis: Analyze the stressed samples. The method is considered specific if the main peak is adequately resolved from all degradation product peaks. Peak purity analysis using the MS data (comparing spectra across the peak) should be performed to confirm homogeneity. A stability-indicating assay must be able to separate the active ingredients from any degradation products.[16]

2. Linearity

  • Objective: To demonstrate a direct proportional relationship between analyte concentration and the MS detector response over a defined range.

  • Procedure:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five dilutions covering the expected range (e.g., for an impurity, from the Limit of Quantitation (LOQ) to 120% of the specification limit).[1][2]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

3. Range

  • Objective: To establish the concentration interval over which the method is accurate, precise, and linear.

  • Procedure: The range is confirmed by the data from the linearity, accuracy, and precision studies. For impurity testing, the range typically spans from the reporting threshold to 120% of the specified limit.[2]

4. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.[14]

  • Procedure:

    • Prepare a sample matrix (placebo) or use a known pure batch of the product.

    • Spike the matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration), with three replicates at each level.

    • Analyze the samples and calculate the percentage recovery of the spiked analyte.

  • Acceptance Criteria: Mean recovery should be within 80-120% for impurities.

5. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤15%.

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Objective: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Procedure:

    • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

    • Standard Deviation of the Response: Based on the standard deviation of the y-intercept of the regression line from the linearity study.

  • Confirmation: The claimed LOQ must be validated with acceptable accuracy and precision.

7. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

  • Procedure:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Mobile phase composition (e.g., ±2% organic content).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±10%).

    • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (retention time, peak shape, resolution).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, demonstrating the method's reliability for routine use.

Data Interpretation and Purity Calculation

The final purity assessment is typically performed using an area percent normalization method, assuming all impurities have a similar response factor to the main component.

G Data Acquire Chromatogram (TIC) Integrate Integrate All Peaks Data->Integrate Area_Main Area of Main Peak (A_main) Integrate->Area_Main Area_Total Sum of All Peak Areas (A_total) Integrate->Area_Total Calc Calculate % Purity ((A_main / A_total) * 100) Area_Main->Calc Area_Total->Calc Spec Compare Result to Specification (e.g., ≥99.5%) Calc->Spec Result Pass/Fail Spec->Result

Sources

Safety Operating Guide

4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine: Proper Disposal & Handling Guide

[1][2]

Executive Summary

This guide outlines the operational standard for the disposal of 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine (CAS: 1190317-68-0).[1] As a halogenated heteroaromatic amine, this compound presents a dual challenge: it requires classification as halogenated organic waste due to the bromine atom, and it necessitates strict segregation from oxidizing agents due to the reactive amine moiety.[1]

Immediate Core Directive:

  • DO NOT mix with bleach (sodium hypochlorite) or strong oxidizers.

  • DO NOT dispose of in municipal drains or non-halogenated solvent streams.

  • ALWAYS segregate as "Solid/Liquid Halogenated Organic Waste" for high-temperature incineration.

Part 1: Chemical Intelligence & Hazard Profiling

To dispose of a chemical safely, one must understand its reactive potential.[1][2] This section details the "Why" behind the disposal protocols.

Chemical Identity & Properties
PropertyDataOperational Implication
Chemical Structure Fused bicyclic azaindole systemHigh stability; requires high-temp incineration.[3]
Functional Groups Primary Amine (-NH₂), Bromine (-Br)Amine: Basic, reactive with acids/oxidizers.Bromine: Classifies waste as "Halogenated."[1][2][3][4][5][6]
Acidity/Basicity Basic (Pyridine-like nitrogen)Exothermic reaction with strong acids.
Physical State Solid (typically off-white/yellow powder)Inhalation hazard (dust); requires double-bagging.
The "Why" Behind Segregation

The presence of the bromine atom dictates the disposal path. Halogenated compounds release corrosive hydrogen bromide (HBr) upon combustion. Consequently, they must be sent to incinerators equipped with acid gas scrubbers.[1] Mixing this compound with non-halogenated solvents (like acetone or methanol) contaminates the entire bulk container, forcing the disposal vendor to reclassify the entire volume as halogenated, significantly increasing costs and environmental impact.[1]

Critical Incompatibilities
  • Oxidizers (Peroxides, Nitrates): The amine group is susceptible to oxidation, potentially forming unstable N-oxides or generating heat.[1]

  • Hypochlorites (Bleach): DANGER. Reaction with primary amines generates chloramines, which are highly toxic and volatile gases.[1] Never use bleach to clean spills of this substance.

Part 2: Pre-Disposal Segregation (The Self-Validating System)

A self-validating waste system ensures that a container's label matches its contents physically and chemically. Follow this decision logic to determine the correct waste stream.

Waste Stream Decision Tree[1]

WasteSegregationStartWaste Generation:4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amineStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Powder/Contaminated Wipes)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Mother Liquor/HPLC Waste)StateCheck->LiquidWasteSolutionBaggingDouble Bag inClear PolyethyleneSolidWaste->BaggingSolidLabelLabel: 'Hazardous Waste - Solid'Constituent: Halogenated OrganicBagging->SolidLabelSolventCheckSolvent Composition?LiquidWaste->SolventCheckHaloSolventContains DCM, Chloroform,or >10% HalogensSolventCheck->HaloSolventHalogenated SolventNonHaloSolventMethanol, DMSO, Acetonitrile(No Halogens)SolventCheck->NonHaloSolventNon-Halogenated SolventHaloDestLabel: 'Halogenated Organic Solvents'(High BTU Incineration)HaloSolvent->HaloDestNonHaloSolvent->HaloDestContaminated byBrominated Solute (Trace)

Figure 1: Decision logic for segregating 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine waste. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute technically classifies the stream as halogenated for strict compliance.[1]

Part 3: Operational Disposal Workflow

Solid Waste (Pure Compound or Contaminated Debris)

Objective: Contain dust and prevent leaching.

  • Primary Containment: Place the substance or contaminated weigh boats/gloves into a clear 4-mil polyethylene bag.

  • Labeling: Affix a hazardous waste label to the inner bag immediately. List "4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine" explicitly.[1]

  • Secondary Containment: Seal the primary bag and place it inside a second clear poly bag or a wide-mouth HDPE jar.

  • Satellite Accumulation: Store in the "Solid Hazardous Waste" Satellite Accumulation Area (SAA).

  • Disposal Code: Classify generally under D001 (Ignitable, if wet with solvent) or non-specific toxic organic. If large quantities (>1kg), consult local EHS for specific profiling.[1]

Liquid Waste (Reaction Mixtures & HPLC Effluent)

Objective: Prevent reaction with incompatible solvents.

  • Container Selection: Use HDPE or Glass carboys. Avoid metal containers if the solution is acidic.

  • Solvent Compatibility: Ensure the carboy does not contain oxidizers (e.g., waste nitric acid or peroxide solutions).

  • Transfer: Pour waste into the carboy designated "Halogenated Organic Solvents."

    • Note: Even if the solvent is Methanol (non-halogenated), the dissolved brominated compound renders the mixture "Halogenated" for incineration purposes.[1]

  • Log Entry: Record the volume and the estimated concentration of the amine in the waste log.

Part 4: Emergency Spill Response

Scenario: A 5g vial of solid powder is dropped and shatters on the floor.

Response Protocol
  • Evacuate & Ventilate: Clear the immediate area. Dust inhalation is the primary acute risk.

  • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, safety goggles, and an N95 or P100 particulate respirator .[1]

  • Containment: Cover the spill with a damp paper towel (water only) to prevent dust generation.

  • Cleanup:

    • Do NOT use bleach.

    • Scoop up the damp powder and glass shards using a dustpan or stiff card.

    • Wipe the area 3 times with soap and water.

    • Place all cleanup materials into the "Solid Hazardous Waste" stream.

SpillResponseSpillSpill OccursAssessAssess:Is dust airborne?Spill->AssessEvacuateEvacuate LabAllow dust to settle (30 min)Assess->EvacuateYesPPEDon PPE:Nitrile Gloves + N95 MaskAssess->PPENoEvacuate->PPECleanWet Wipe Method(No Bleach!)PPE->CleanDisposeDispose asSolid Halo-WasteClean->Dispose

Figure 2: Immediate spill response workflow prioritizing respiratory protection.

Part 5: Regulatory Compliance (US Focus)

While this specific intermediate may not have a unique RCRA "P" or "U" list code (unless it is a commercial chemical product being discarded unused), it is regulated based on its characteristics.[1]

  • Waste Determination (40 CFR 262.11): The generator must determine if the waste exhibits hazardous characteristics.

    • Toxicity: Likely toxic if ingested/absorbed.[7][8][9]

    • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (Methylene Chloride, etc.), it carries F001/F002 codes [1].[1][4][10]

  • DOT Shipping (for disposal):

    • Likely classification: UN 2811, Toxic solids, organic, n.o.s. (4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine).[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. Link

  • PubChem. (n.d.). Compound Summary: 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine.[1][11] National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.Link

Personal protective equipment for handling 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1190317-68-0 (Verify with specific vendor CoA) Chemical Class: Halogenated Azaindole / Heteroaromatic Amine Primary Application: Pharmaceutical intermediate (Kinase inhibitor scaffold)

Executive Safety Summary & Risk Assessment

Core Directive: Due to the specific structural motif (pyrrolo[3,2-c]pyridine), this compound should be handled as a Presumed Potent Compound (Band 3) until specific toxicological data proves otherwise. The fused bicyclic amine structure is a common pharmacophore in bioactive kinase inhibitors, implying potential biological activity at low concentrations.

Hazard Identification (Inferred from SAR)
  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Target Organ Toxicity: Potential respiratory irritant (H335) and skin/eye irritant (H315/H319).[2]

  • Reactivity: The free amine at position 3 is nucleophilic and susceptible to oxidation; the bromine at position 4 is a handle for metal-catalyzed cross-coupling (Suzuki/Buchwald) but stable under ambient conditions.

Operational Risk Profile
ParameterRisk LevelMitigation Strategy
Inhalation High Handle only in a certified chemical fume hood or powder containment hood.
Skin Absorption Moderate Double-gloving (Nitrile) required for solutions; Tyvek sleeves recommended.
Dust Potential High Static-prone solid. Use anti-static gun or weighing funnel to minimize aerosolization.

Personal Protective Equipment (PPE) Matrix

This matrix dictates the required PPE based on the specific operational state of the chemical.

OperationRespiratory ProtectionHand ProtectionBody ProtectionEye Protection
Weighing / Solid Transfer Fume Hood (Face Velocity > 0.5 m/s)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Lab Coat + Tyvek Sleeves Safety Glasses w/ Side Shields
Solubilization (DMSO/DMF) Fume HoodDouble Nitrile or Laminate (Silver Shield) Lab Coat + Chemical ApronChemical Splash Goggles
Reaction Setup (Sealed) Standard Lab VentilationSingle Nitrile (5 mil)Standard Lab CoatSafety Glasses
Spill Cleanup (Solid) N95 or P100 Respirator (if outside hood)Double Nitrile Lab Coat + Tyvek SuitChemical Splash Goggles
Glove Permeation Logic
  • Solid State: Standard Nitrile provides sufficient barrier against dust contact.

  • Solution State: When dissolved in dipolar aprotic solvents (DMSO, DMF), the permeation rate increases significantly. Laminate gloves are recommended if direct immersion is possible; otherwise, double nitrile with immediate change upon splash is the standard protocol.

Operational Protocols

A. Weighing & Transfer (The "Static" Risk)
  • Context: Halogenated heteroaromatics are often fluffy, electrostatic solids.

  • Protocol:

    • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read (wearing an N95).

    • Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weigh boat before contact.

    • Transfer: Do not dump. Tap the spatula gently. If the powder clings to the spatula, do not flick it; wash it into the reaction vessel with the reaction solvent.

B. Solubilization
  • Solvent Choice: Highly soluble in DMSO and DMF; moderately soluble in Methanol/Ethanol; sparingly soluble in water.

  • Exotherm Warning: Dissolution in strong acids (e.g., HCl for salt formation) may be exothermic. Add acid dropwise at 0°C.

C. Reaction Setup (Cross-Coupling Context)
  • Inert Atmosphere: The 3-amino group is sensitive to oxidation over time. Purge reaction solvents with Nitrogen or Argon for 15 minutes prior to addition.

  • Temperature: Stable up to 100°C in typical cross-coupling solvents (Dioxane, Toluene), but avoid prolonged heating open to air.

Emergency Response & Decision Logic

DOT Diagram: Exposure & Spill Response Workflow

SafetyProtocol Start Incident Detected Type Identify Incident Type Start->Type SpillSolid Solid Spill (Powder) Type->SpillSolid SpillLiq Liquid Spill (Solution) Type->SpillLiq Exposure Personal Exposure Type->Exposure ContainSolid Cover with Wet Paper Towel (Prevents Dust) SpillSolid->ContainSolid Absorb Absorb with Vermiculite/Sand SpillLiq->Absorb Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Wash Flush 15 mins (Safety Shower/Eyewash) Skin->Wash Eye->Wash Medical Seek Medical Aid (Bring SDS) Wash->Medical Scoop Scoop into HazWaste Container ContainSolid->Scoop Decon Clean Surface with 10% Bleach or Soap Scoop->Decon Absorb->Scoop

Figure 1: Decision logic for immediate response to spills or exposure events involving 4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine.

Disposal Strategy

Regulatory Status: As a halogenated organic amine, this compound must never be disposed of down the drain. It poses a risk of bioaccumulation and toxicity to aquatic life.

Waste Categorization Table
Waste StreamDescriptionContainer TypeDestruction Method
Solid Waste Contaminated gloves, weigh boats, paper towels, pure compound.HDPE Drum / Yellow BagHigh-Temp Incineration
Liquid Waste A Halogenated Solvents (DCM, Chloroform containing compound).Carboy (Red Label)Fuel Blending / Incineration
Liquid Waste B Aqueous layers (Quenched reactions).Carboy (Blue/White Label)Wastewater Treatment (Chemical)
DOT Diagram: Waste Disposal Workflow

DisposalFlow WasteGen Waste Generation StateCheck Physical State? WasteGen->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid BinSolid Solid HazWaste Bin (Incineration) Solid->BinSolid HaloCheck Halogenated Solvent? Liquid->HaloCheck BinHalo Halogenated Waste Carboy HaloCheck->BinHalo Yes (DCM, CHCl3) BinNonHalo Non-Halogenated Carboy HaloCheck->BinNonHalo No (Acetone, MeOH)

Figure 2: Proper segregation workflow to ensure regulatory compliance and minimize disposal costs.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 53394625 (4-Bromo-1H-pyrrolo[3,2-c]pyridine derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine
Reactant of Route 2
4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.